DH-376
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C31H28F2N4O3 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
Clave InChI |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
SMILES isomérico |
C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
SMILES canónico |
C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GC376
Introduction
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses and noroviruses[1][2]. It is a dipeptide-based protease inhibitor that functions as a prodrug, converting to its active form, GC373, upon administration[3][4][5]. Originally developed for feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, GC376 has garnered substantial interest as a therapeutic candidate for human coronaviruses, including SARS-CoV-2[1][4][6]. This guide provides a detailed examination of its molecular mechanism of action, supported by quantitative data and key experimental methodologies.
Core Mechanism: Covalent Inhibition of the Main Protease (Mpro)
The primary mechanism of action of GC376 is the inhibition of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro)[6][7][8]. Mpro is a cysteine protease that plays an indispensable role in the viral life cycle by processing viral polyproteins into mature, functional proteins required for viral replication and transcription[3][4][7][8][9][10]. The highly conserved nature of the Mpro active site across different coronaviruses is the basis for GC376's broad-spectrum activity[2][3].
The process of inhibition involves several key steps:
-
Prodrug Conversion : GC376 is a bisulfite adduct of the active aldehyde compound, GC373. In vivo, it undergoes conversion to release GC373[1][5].
-
Covalent Bonding : The aldehyde "warhead" of the active GC373 molecule enters the Mpro active site. Here, it forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro)[1][11][12].
-
Hemithioacetal Formation : This nucleophilic attack by the cysteine residue on the aldehyde results in the formation of a stable hemithioacetal adduct[1][5][12].
-
Enzyme Inactivation : The formation of this covalent complex physically blocks the active site, rendering the Mpro enzyme inactive and halting the viral replication cascade[1][4][5].
Caption: Covalent inhibition pathway of GC376 against viral Mpro.
Dual Mechanism of Action
Recent studies suggest that GC376 may possess a dual mechanism of action. In addition to directly inhibiting the viral Mpro, it has been found to inhibit host cathepsin L in Vero cells[3][13]. Cathepsin L is a host protease that can be involved in the entry of some viruses into host cells. By inhibiting both a key viral enzyme and a relevant host factor, GC376 may exert a more potent and comprehensive antiviral effect.
Caption: Dual-target mechanism of GC376 inhibiting viral and host proteases.
Quantitative Analysis of Inhibitory Activity
The potency of GC376 has been quantified against various coronaviruses and their respective Mpro enzymes using several metrics. The data consistently demonstrates potent inhibition at nanomolar to low-micromolar concentrations.
Table 1: Inhibitory and Antiviral Activity of GC376
| Metric | Target Virus / Protease | Value (µM) | Reference(s) |
|---|---|---|---|
| IC₅₀ | SARS-CoV-2 Mpro | 0.03 - 0.16 | [3] |
| SARS-CoV-2 Mpro | 0.89 | [12] | |
| SARS-CoV-2 Mpro | 0.15 | [10] | |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | 0.72 | [12] | |
| Porcine Epidemic Diarrhea Virus (PEDV) Mpro | 1.11 | [12] | |
| SARS-CoV Mpro | 4.35 | [12] | |
| MERS-CoV Mpro | 1.56 | [12] | |
| EC₅₀ | SARS-CoV-2 (in Vero cells) | 2.19 - 3.37 | [3] |
| SARS-CoV-2 (in Vero cells) | 0.70 | [10] | |
| Various Coronaviruses (HCoV-229E, NL63, etc.) | 0.099 - 3.37 | [13] | |
| Kᵢ | FIPV Mpro | 0.0021 | [4][5] |
| SARS-CoV Mpro | 0.020 | [4][5] | |
| SARS-CoV-2 Mpro | 0.040 | [4][5] |
| Kᴅ | SARS-CoV-2 Mpro | 1.6 |[12] |
Table 2: Cytotoxicity Profile
| Metric | Cell Line | Value (µM) | Reference(s) |
|---|
| CC₅₀ | Not specified | > 100 |[3] |
Experimental Protocols
The characterization of GC376's mechanism of action relies on a suite of established biochemical and virological assays.
Enzyme Inhibition Assay (FRET)
A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to determine the IC₅₀ value of an inhibitor against a protease[10][11][12].
-
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Recombinant Mpro enzyme is incubated with varying concentrations of GC376.
-
The FRET peptide substrate is added to the enzyme-inhibitor mixture.
-
The reaction is monitored over time by measuring the increase in fluorescence at a specific wavelength.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Generalized workflow for a FRET-based enzyme inhibition assay.
Binding Affinity Assay (ITC)
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the binding affinity (Kᴅ), stoichiometry, and thermodynamics of an interaction[12].
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Methodology:
-
A solution of the Mpro enzyme is placed in the sample cell of the calorimeter.
-
A solution of GC376 is loaded into an injection syringe.
-
Small aliquots of GC376 are incrementally injected into the Mpro solution.
-
The heat change associated with each injection is precisely measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein, yielding the binding affinity (Kᴅ) and other thermodynamic parameters.
-
Structural Analysis (X-ray Crystallography)
This technique provides high-resolution, three-dimensional structural information about the drug-target interaction[11][12].
-
Principle: X-rays are diffracted by a crystallized molecule, producing a diffraction pattern that can be used to calculate the electron density and, subsequently, the atomic structure of the molecule.
-
Methodology:
-
Recombinant Mpro is expressed and purified.
-
The purified Mpro is incubated with GC376 to form the enzyme-inhibitor complex.
-
The complex is crystallized by screening various buffer conditions.
-
The resulting crystals are exposed to a high-intensity X-ray beam.
-
The diffraction data is collected and processed to solve the 3D structure, revealing the precise covalent bond between GC376 and the catalytic cysteine in the active site.
-
Cell-Based Antiviral Assay
These assays measure the ability of a compound to inhibit viral replication in a cellular context, yielding an EC₅₀ value[3][13].
-
Principle: The assay quantifies the extent to which a drug protects host cells from the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells.
-
Methodology:
-
A monolayer of susceptible host cells (e.g., Vero cells) is prepared in a multi-well plate.
-
The cells are treated with serial dilutions of GC376.
-
The cells are then infected with a known quantity of the virus.
-
After an incubation period, the plates are assessed for cell viability, often using a colorimetric reagent (e.g., MTT or neutral red).
-
The EC₅₀ is calculated as the drug concentration that inhibits the viral CPE by 50%.
-
Conclusion
GC376 is a highly effective protease inhibitor that acts primarily through the covalent modification of the main protease (Mpro) essential for coronavirus replication. Its nature as a prodrug, broad-spectrum activity, and potent inhibitory constants (IC₅₀ and Kᵢ) in the nanomolar-to-micromolar range make it a compelling antiviral candidate[1][2][3][4]. The potential for a dual mechanism of action, targeting both viral Mpro and host cathepsin L, could further enhance its therapeutic efficacy[3][13]. The robust body of evidence from enzymatic, biophysical, structural, and cell-based assays provides a comprehensive understanding of its mechanism and validates its potential for further clinical development.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 11. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
GC376: A Technical Guide to a Broad-Spectrum 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GC376 is a potent, broad-spectrum dipeptide-based prodrug inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses.[1][2] By forming a covalent bond with a key cysteine residue in the enzyme's active site, GC376 effectively blocks the processing of viral polyproteins, thereby halting viral replication.[3][4] This technical guide provides an in-depth overview of GC376, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its notable application in treating feline infectious peritonitis (FIP), a fatal coronavirus disease in cats.[1][2][5]
Mechanism of Action
GC376 is a prodrug that is converted to its active aldehyde form, GC373, under physiological conditions. GC373 acts as a competitive, reversible inhibitor of the 3CL protease (also known as the main protease, Mpro).[6] The mechanism of inhibition involves the formation of a hemithioacetal, a covalent bond between the aldehyde group of GC373 and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) within the active site of the 3CL protease.[4] This covalent modification blocks the substrate-binding pocket and inactivates the enzyme.
The 3CL protease plays a critical role in the coronavirus life cycle by cleaving the large viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA genome.[7][8][9][10][11] This proteolytic processing releases individual non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex.[7][10] By inhibiting the 3CL protease, GC376 prevents the maturation of these viral proteins, thereby disrupting the entire replication cycle.[7]
Caption: Mechanism of action of GC376 in inhibiting coronavirus replication.
Quantitative Efficacy Data
The efficacy of GC376 has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against the 3CL protease and its half-maximal effective concentration (EC50) in cell-based antiviral assays.
Table 1: IC50 Values of GC376 against Viral 3CL Proteases
| Virus Target | IC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 3CLpro | 0.89 | FRET | [4] |
| Feline Infectious Peritonitis Virus (FIPV) 3CLpro | Sub-micromolar | Not Specified | [12] |
| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | 0.15 | Not Specified | [12] |
| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | ~1.11 | Not Specified | |
| Norovirus (NV) 3CLpro | Not Specified | Not Specified | [12] |
Table 2: EC50 Values of GC376 in Antiviral Cell-Based Assays
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 | Vero E6 | 3.37 | CPE | [2] |
| SARS-CoV-2 | Vero 76 | 3.30 | Cytotoxicity Rescue | [13] |
| Feline Infectious Peritonitis Virus (FIPV) | Not Specified | 0.2 | Not Specified | [12] |
| Porcine Epidemic Diarrhea Virus (PEDV) | Not Specified | Not Specified |
Experimental Protocols
3CL Protease Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block the proteolytic activity of the 3CL protease using a fluorogenic substrate.
Materials:
-
Recombinant 3CL protease
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
GC376 (or other test inhibitors)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a microplate, add the 3CL protease to the assay buffer.
-
Add the diluted GC376 or control (e.g., DMSO) to the wells containing the enzyme and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl-Edans pair).
-
The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each GC376 concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based 3CL protease inhibition assay.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This assay determines the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Coronavirus stock
-
Cell culture medium
-
GC376 (or other test compounds)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo)
-
Microplate reader (spectrophotometer or luminometer)
Protocol:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the old medium from the cells and add the diluted GC376.
-
Infect the cells with the coronavirus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the untreated infected controls (e.g., 72 hours).
-
Assess cell viability using a chosen reagent. For example, with Neutral Red, incubate the cells with the dye, followed by a wash and solubilization step, and then measure the absorbance at a specific wavelength.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE reduction for each GC376 concentration.
-
Determine the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration.
Caption: Workflow for a cytopathic effect (CPE) reduction assay.
Clinical Application: Feline Infectious Peritonitis (FIP)
GC376 has been most notably studied for its efficacy in treating Feline Infectious Peritonitis (FIP), a highly fatal coronavirus-induced disease in cats.[1][5] Clinical trials in cats with naturally occurring FIP have demonstrated that treatment with GC376 can lead to rapid remission of clinical signs.[1][5] In one study, 19 out of 20 cats with FIP showed significant clinical improvement within two weeks of starting treatment.[5] However, relapses were observed in some cases, particularly in cats with the dry form of FIP or with neurological involvement, as GC376 has poor penetration across the blood-brain barrier.[1][5] These studies have been instrumental in validating the therapeutic potential of 3CL protease inhibitors for coronaviral diseases.
Conclusion
GC376 is a well-characterized 3CL protease inhibitor with demonstrated potent in vitro activity against a range of coronaviruses and proven clinical efficacy in a relevant animal model. Its mechanism of action, targeting a highly conserved viral enzyme, makes it a valuable tool for research and a promising candidate for the development of broad-spectrum antiviral therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of GC376 and other 3CL protease inhibitors.
References
- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Investigation of the Interaction Between a GC-376 Based Peptidomimetic PROTAC and the Viral Main Protease of Coxsackievirus B3 to Explore the Applicability of a Broad-Spectrum Antiviral PROTAC[v1] | Preprints.org [preprints.org]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. everycat.org [everycat.org]
- 6. 3C-like protease - Wikipedia [en.wikipedia.org]
- 7. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis [virosin.org]
- 8. Processing of the Human Coronavirus 229E Replicase Polyproteins by the Virus-Encoded 3C-Like Proteinase: Identification of Proteolytic Products and Cleavage Sites Common to pp1a and pp1ab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coronavirus - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Targeted Therapy: The Early Discovery and Development of GC376 for Feline Infectious Peritonitis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Feline Infectious Peritonitis (FIP) remains one of the most devastating and historically fatal diseases in cats. Caused by a mutated form of feline coronavirus (FCoV), FIP has long presented a formidable challenge to veterinary medicine due to its complex immunopathology and the lack of effective treatments. This technical guide provides a comprehensive overview of the early discovery and development of GC376, a pioneering antiviral compound that marked a significant turning point in the fight against FIP. GC376 was one of the first molecules to demonstrate that a targeted antiviral approach could be successful in treating this once-fatal disease, paving the way for a new era of hope for affected cats and their owners. This document will delve into the core scientific principles behind GC376, from its mechanism of action to the pivotal in vitro and in vivo studies that established its preclinical efficacy.
The Molecular Target: Feline Coronavirus 3C-like Protease (3CLpro)
The discovery of GC376 is rooted in the fundamental understanding of the coronavirus replication cycle. Like other coronaviruses, FCoV translates its genomic RNA into large polyproteins, which must be cleaved into individual functional proteins by viral proteases. A key enzyme in this process is the 3C-like protease (3CLpro), also known as the main protease (Mpro). The indispensable role of 3CLpro in viral replication makes it an attractive target for antiviral drug development.[1][2]
GC376 was developed as a potent inhibitor of this crucial enzyme.[3] It is a dipeptidyl aldehyde bisulfite adduct, which acts as a prodrug.[1][4] In vivo, it is converted to its active aldehyde form, GC373, which then targets the 3CLpro.[1][4]
Mechanism of Action of GC376
The active form of GC376, the aldehyde GC373, is a peptidomimetic compound designed to fit into the active site of the 3CLpro. It forms a covalent bond with a critical cysteine residue (Cys144 in FIPV 3CLpro) in the enzyme's active site, effectively blocking its proteolytic activity.[1][4] This inhibition prevents the processing of the viral polyproteins, thereby halting the production of new, functional viral particles and disrupting the viral replication cycle.[1][3]
dot
Caption: Mechanism of action of GC376 in inhibiting FCoV replication.
Preclinical Development: In Vitro Studies
The initial evaluation of GC376's antiviral potential was conducted through a series of in vitro experiments. These studies were crucial in determining the compound's efficacy against FCoV and its specificity for the viral 3CLpro.
Quantitative Data from In Vitro Assays
| Assay Type | Virus/Enzyme | Cell Line | Parameter | Value | Reference |
| Antiviral Assay | FIPV | CRFK | IC50 | 0.2 µM | [5] |
| Antiviral Assay | TGEV | ST | IC50 | 0.15 µM | [5] |
| Antiviral Assay | SARS-CoV-2 | Vero E6 | EC50 | 0.18 µM - 3.37 µM | [2][6] |
| Enzyme Inhibition | FIPV 3CLpro | - | IC50 | Sub-micromolar | [1] |
| Enzyme Inhibition | FIPV 3CLpro | - | Ki | 2.1 nM | [1] |
| Enzyme Inhibition | SARS-CoV 3CLpro | - | Ki | 20 nM | [1] |
| Enzyme Inhibition | SARS-CoV-2 3CLpro | - | Ki | 40 nM | [1] |
| Cytotoxicity Assay | Various | CRFK, Vero E6 | CC50 | >150 µM, >200 µM | [7][8] |
Experimental Protocols
A Fluorescence Resonance Energy Transfer (FRET) assay was employed to quantify the inhibitory activity of GC376 against purified FCoV 3CLpro.[9]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in a detectable fluorescent signal. The presence of an inhibitor like GC376 prevents this cleavage, leading to a reduction in fluorescence.
-
Protocol:
-
Recombinant FIPV 3CLpro was incubated with varying concentrations of GC376 (e.g., 0.01 to 50 µM) in an assay buffer for 30 minutes at 37°C.[5]
-
A fluorogenic peptide substrate (e.g., dabcyl-KTSAVLQ/SGFRKME-edans) was added to the mixture.[9]
-
The reaction was incubated for a defined period (e.g., 60 minutes) at 37°C in a 96-well plate.[5]
-
Fluorescence was measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm).[5]
-
The concentration of GC376 that inhibited 50% of the enzyme's activity (IC50) was calculated.
-
The ability of GC376 to inhibit FCoV replication in a cell culture system was assessed using a plaque reduction assay.
-
Principle: This assay quantifies the number of infectious virus particles (plaque-forming units) in a sample. An effective antiviral agent will reduce the number of plaques.
-
Protocol:
-
Confluent monolayers of Crandell-Rees Feline Kidney (CRFK) cells were infected with FCoV.
-
After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of GC376.
-
The plates were incubated for several days to allow for plaque formation.
-
Cells were fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The concentration of GC376 that reduced the number of plaques by 50% (EC50) was determined.
-
To ensure that the antiviral activity of GC376 was not due to toxicity to the host cells, cytotoxicity assays were performed.
-
Principle: These assays measure the viability of cells in the presence of the test compound.
-
Protocol:
-
CRFK or other feline cell lines were seeded in 96-well plates.[7]
-
Cells were incubated with a range of concentrations of GC376 for a period equivalent to the antiviral assays.
-
Cell viability was assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo) that measures metabolic activity or cell membrane integrity.[7][8]
-
The concentration of GC376 that caused a 50% reduction in cell viability (CC50) was determined.
-
dot
Caption: Experimental workflow for the in vitro evaluation of GC376.
Preclinical Development: In Vivo Studies
Following the promising in vitro results, the efficacy of GC376 was evaluated in a feline model of experimentally induced FIP. These studies were critical for assessing the drug's safety, pharmacokinetics, and therapeutic potential in a living organism.
Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Parameter | Value | Reference |
| Pharmacokinetics | Healthy Cats | Bioavailability | Favorable after subcutaneous injection | [9] |
| Efficacy Study | Experimentally Infected Cats | Outcome | Rapid reversal of clinical signs and lymphopenia | [9] |
| Efficacy Study | Experimentally Infected Cats | Viral Titers | Reduction in viral titers in ascites macrophages | [9] |
| Field Trial | Client-owned Cats with FIP | Initial Response | 19 out of 20 cats showed improved health within 2 weeks | |
| Field Trial | Client-owned Cats with FIP | Long-term Remission | 7 out of 20 cats were in disease remission at the time of publication |
Experimental Protocols
-
Principle: To create a consistent and reproducible model of FIP for testing antiviral efficacy.
-
Protocol:
-
Specific pathogen-free (SPF) cats were used to ensure no pre-existing coronavirus infections.[9]
-
Cats were experimentally infected with a virulent strain of FIPV, typically via intraperitoneal injection.[9]
-
The development of clinical signs of FIP, such as fever, lethargy, ascites, and lymphopenia, was monitored closely.[9]
-
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of GC376 and to establish a safe dosage.
-
Protocol:
-
Healthy SPF cats were administered GC376 via subcutaneous injection at a predetermined dose (e.g., 10 mg/kg).[9]
-
Blood samples were collected at various time points post-administration.
-
Plasma concentrations of GC376 and its active metabolite were measured using analytical techniques such as HPLC.
-
For safety studies, cats were administered repeated doses of GC376 (e.g., 10 mg/kg twice daily for 4 weeks), and were monitored for adverse effects through daily observation and regular bloodwork (complete blood count and chemistry panels).[9]
-
-
Principle: To evaluate the therapeutic efficacy of GC376 in cats with established FIP.
-
Protocol:
-
Cats with experimentally induced FIP were treated with GC376 once clinical signs became apparent.[9]
-
GC376 was administered subcutaneously, typically twice daily, at a dose determined from the pharmacokinetic and safety studies (e.g., 10 mg/kg).[9]
-
Cats were monitored daily for clinical signs, body weight, and temperature. Blood samples were collected regularly to monitor lymphocyte counts.[9]
-
In cats with effusive FIP, ascitic fluid was collected to measure viral load via quantitative reverse transcription PCR (qRT-PCR).[9]
-
Treatment was continued for a specified duration (e.g., 14-20 days), and the cats were observed for long-term remission.[9]
-
-
Principle: To assess the safety and efficacy of GC376 in a real-world setting in cats with naturally acquired FIP.
-
Protocol:
-
Client-owned cats with a confirmed diagnosis of various forms of FIP (effusive, non-effusive) were enrolled in the trial. Cats with neurological signs were excluded.
-
GC376 was administered subcutaneously at a dose of 15 mg/kg every 12 hours.
-
Cats were monitored closely for clinical improvement, and treatment was continued for a minimum of 12 weeks.
-
The primary outcomes were the resolution of clinical signs and long-term disease remission.
-
dot
Caption: Logical workflow for the in vivo development of GC376 for FIP.
Conclusion
The early discovery and development of GC376 represent a landmark achievement in veterinary antiviral therapy. Through a systematic approach of in vitro and in vivo studies, researchers successfully identified and validated a potent inhibitor of the FCoV 3CLpro. The preclinical data demonstrated not only the compound's targeted mechanism of action but also its ability to reverse the course of what was once considered a uniformly fatal disease. While the journey of GC376 towards becoming a commercially available and widely accessible treatment has faced various challenges, its initial success story provided the crucial proof-of-concept that has inspired and guided the development of subsequent antiviral therapies for FIP. This foundational work has undeniably transformed the prognosis for cats with FIP and continues to inform the broader field of coronavirus research.
References
- 1. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis | Semantic Scholar [semanticscholar.org]
- 6. absa.org [absa.org]
- 7. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Structural Biology of GC376 Binding to Mpro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the broad-spectrum antiviral agent GC376 and its target, the main protease (Mpro or 3CLpro) of coronaviruses. Understanding this interaction at a granular level is pivotal for the structure-guided design of next-generation antiviral therapeutics. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols for the characterization of this crucial drug-target engagement.
Introduction: The Significance of Mpro Inhibition
The main protease of coronaviruses, including SARS-CoV-2, is an essential enzyme for viral replication.[1][2] It functions to cleave the viral polyproteins into individual functional proteins required for the assembly of new viral particles.[3] Due to its critical role and high degree of conservation across different coronaviruses, Mpro is a prime target for the development of antiviral drugs.[1][2]
GC376, a dipeptidyl aldehyde bisulfite prodrug, has demonstrated potent inhibitory activity against the Mpro of a wide range of coronaviruses, including the feline infectious peritonitis virus (FIPV) and SARS-CoV-2.[1][3][4] Upon administration, the prodrug GC376 is converted to its active aldehyde form, GC373, which then targets the Mpro active site.[5]
The Covalent Binding Mechanism of GC376
The inhibitory action of GC376 is characterized by the formation of a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[1][4][6] This covalent modification effectively blocks the enzyme's catalytic activity, thereby halting viral replication.
The binding process can be summarized as follows:
-
Prodrug Conversion: The bisulfite adduct, GC376, is converted to the active aldehyde, GC373.[5]
-
Nucleophilic Attack: The sulfur atom of the catalytic Cys145 residue performs a nucleophilic attack on the carbonyl carbon of the aldehyde in GC373.[6]
-
Hemithioacetal Formation: This attack results in the formation of a covalent hemithioacetal linkage between the inhibitor and the enzyme.[4][7]
-
Enzyme Inactivation: The formation of this covalent adduct physically obstructs the substrate-binding site and inactivates the protease.
The interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues lining the Mpro active site.[4]
Figure 1: Covalent inhibition mechanism of Mpro by GC376.
Quantitative Binding Data
The binding affinity of GC376 and its active form, GC373, to Mpro from various coronaviruses has been quantified using multiple biophysical techniques. The following tables summarize the key inhibition and binding constants reported in the literature.
Table 1: Inhibitory Potency of GC376 and GC373 against Coronavirus Mpro
| Coronavirus | Inhibitor | IC50 (µM) | Reference |
| SARS-CoV-2 | GC376 | 0.89 | [4] |
| SARS-CoV-2 | GC373 | 0.40 | [8] |
| SARS-CoV | GC376 | 4.35 | [4] |
| MERS-CoV | GC376 | 1.56 | [4] |
| FIPV | GC376 | 0.72 | [4] |
Table 2: Binding Affinity of GC376 to Coronavirus Mpro
| Coronavirus | Method | Binding Constant (Ki or Kd) | Reference |
| SARS-CoV-2 | Enzyme Inhibition Assay | Ki = 40 nM | [8] |
| SARS-CoV-2 | Isothermal Titration Calorimetry | Kd = 1.6 µM | [4] |
| SARS-CoV | Enzyme Inhibition Assay | Ki = 20 nM | [8] |
| FIPV | Enzyme Inhibition Assay | Ki = 2.1 nM | [5][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in characterizing the binding of GC376 to Mpro.
Recombinant Mpro Expression and Purification
Objective: To produce highly pure and active Mpro for structural and biochemical studies.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET) containing the gene for Mpro, often with an N-terminal His-tag and a cleavable SUMO tag to enhance solubility and facilitate purification.
-
Cell Culture: Grow the transformed E. coli in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression: Induce Mpro expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM and continue to incubate the culture at a reduced temperature (e.g., 16-20°C) for 12-18 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with lysozyme and DNase. Disrupt the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Mpro from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Polishing: If a cleavable tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., SUMO protease) to remove the tag. Further purify the Mpro using size-exclusion chromatography (SEC) to remove the cleaved tag, protease, and any aggregated protein.
-
Purity and Concentration: Assess the purity of the final Mpro sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.
X-ray Crystallography of Mpro-GC376 Complex
Objective: To determine the three-dimensional structure of Mpro in complex with GC376.
Protocol:
-
Complex Formation: Incubate the purified Mpro with a 2-5 fold molar excess of GC376 for at least one hour at room temperature to ensure complete covalent modification.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the Mpro-GC376 complex solution with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio.
-
Crystal Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model. Build the model of the Mpro-GC376 complex into the electron density map and refine the structure.
Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of GC376 against Mpro.
Protocol:
-
Reagents:
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Mpro Enzyme: Diluted to the desired concentration in assay buffer.
-
FRET Substrate: A peptide substrate containing a fluorophore and a quencher pair separated by the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS).
-
GC376 Inhibitor: Serially diluted in DMSO or assay buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, add a small volume of the serially diluted GC376 to the appropriate wells.
-
Add the Mpro enzyme solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for IC50 determination using a FRET assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of GC376 binding to Mpro.
Protocol:
-
Sample Preparation:
-
Prepare the Mpro solution and the GC376 solution in the same, precisely matched buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl).
-
Thoroughly degas both solutions to prevent air bubbles during the experiment.
-
Determine the accurate concentrations of both the protein and the ligand.
-
-
ITC Experiment Setup:
-
Load the Mpro solution into the sample cell of the ITC instrument.
-
Load the GC376 solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of GC376 into the Mpro solution.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Conclusion
The structural and biochemical characterization of the GC376-Mpro interaction provides a solid foundation for the rational design of novel and improved coronavirus inhibitors. The covalent mechanism of action and the high binding affinity of GC376 underscore its potential as a broad-spectrum antiviral agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery, facilitating further investigation into Mpro inhibition and the development of effective therapies against current and future coronavirus threats.
References
- 1. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. SARS-CoV-2 Mpro small scale expression and purification protocol [protocols.io]
GC376 as a Prodrug: A Technical Guide to Activation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC376 is a dipeptide-based bisulfite adduct prodrug that has demonstrated broad-spectrum antiviral activity against numerous coronaviruses. Its mechanism of action relies on the intracellular conversion to its active aldehyde form, GC373, which potently inhibits the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This technical guide provides an in-depth overview of the activation, mechanism of action, and metabolic profile of GC376. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways to support further research and development of this promising antiviral candidate.
Introduction
The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for effective broad-spectrum antiviral therapies. The viral main protease (Mpro), a highly conserved enzyme among coronaviruses, is a prime target for antiviral drug development. GC376 emerged as a promising preclinical candidate, initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats.[1][2] Its efficacy stems from its nature as a prodrug, which allows for efficient delivery and subsequent activation to a potent Mpro inhibitor.[3][4] Understanding the nuances of its activation and metabolic fate is critical for its optimization and potential clinical application.
Prodrug Activation and Mechanism of Action
GC376 is a bisulfite adduct of the active aldehyde compound, GC373.[3][4] This prodrug design enhances the compound's stability and solubility.
Activation Pathway:
Under aqueous or physiological conditions, GC376 undergoes a spontaneous conversion to its active aldehyde form, GC373.[4][5] This conversion is a reversible equilibrium, but the aldehyde form is readily sequestered by its target enzyme.
Figure 1: Activation of the prodrug GC376 to its active aldehyde form, GC373.
Mechanism of Mpro Inhibition:
The active aldehyde, GC373, is a potent inhibitor of the viral main protease (Mpro). It acts as a peptidomimetic and forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[6] This covalent modification blocks the substrate-binding site and inhibits the protease's ability to cleave the viral polyproteins, which is a crucial step for the maturation of functional viral proteins required for replication.
Figure 2: Mechanism of Mpro inhibition by GC373.
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of GC376 and its active metabolite, GC373.
Table 1: In Vitro Efficacy of GC376 and GC373 against Coronaviruses
| Compound | Virus | Assay | IC50 (µM) | EC50 (µM) | Ki (nM) | CC50 (µM) | Reference(s) |
| GC376 | SARS-CoV-2 | Mpro FRET | 0.19 ± 0.04 | 0.92 | 40 | >200 (Vero E6) | [7][8] |
| SARS-CoV | Mpro FRET | 0.05 ± 0.01 | - | 20 | - | [7][9] | |
| FIPV | Mpro FRET | 0.49 ± 0.07 | - | 2.1 | - | [7][9] | |
| MERS-CoV | Mpro FRET | - | - | - | - | [9] | |
| Ferret CoV | Mpro FRET | 1.33 ± 0.19 | - | - | - | [7] | |
| Mink CoV | Mpro FRET | 1.44 ± 0.38 | - | - | - | [7] | |
| GC373 | SARS-CoV-2 | Mpro FRET | 0.40 ± 0.05 | 1.5 | - | >200 (Vero E6) | [7] |
| SARS-CoV | Mpro FRET | 0.070 ± 0.02 | - | - | - | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant; CC50: Half-maximal cytotoxic concentration.
Table 2: Pharmacokinetic Parameters of GC376
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference(s) |
| Mouse (BALB/c) | 111 mg/kg | i.m. | 13800 ± 2400 | 0.22 ± 0.07 | 11600 ± 1900 | 0.81 ± 0.15 | [10] |
| Rat (SD) | 111 mg/kg | i.m. | 8700 ± 1500 | 0.25 | 8200 ± 1300 | 0.92 ± 0.11 | [10] |
| Cat | 15 mg/kg | s.c. | - | - | - | - | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life; i.m.: intramuscular; s.c.: subcutaneous. Note: Detailed pharmacokinetic data for cats were not fully available in the reviewed literature.
Metabolism
The primary metabolic pathway of GC376 is its conversion to the active aldehyde, GC373.[4] Information regarding further metabolism of GC373 is limited in the current scientific literature. It is hypothesized that, like other peptide-based drugs, it may undergo hydrolysis into smaller, inactive peptide fragments and amino acids. The involvement of cytochrome P450 (CYP) enzymes in the metabolism of GC376 or GC373 has not been extensively studied.
Figure 3: Proposed metabolic pathway of GC376.
Experimental Protocols
Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the viral main protease.
Principle: A fluorogenic substrate containing a fluorophore and a quencher is cleaved by Mpro, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant Mpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (GC376 or GC373)
-
DMSO for compound dilution
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Add the Mpro enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence kinetics over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1][6]
Viral Plaque Reduction Assay
This assay determines the antiviral efficacy of a compound in a cell-based system.
Principle: The formation of viral plaques (areas of cell death) in a cell monolayer is inhibited by the presence of an effective antiviral compound.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Virus stock (e.g., SARS-CoV-2)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (GC376)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Seed cells in plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the diluted virus for a set adsorption period (e.g., 1 hour).
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a solidifying agent like agarose.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[11][12]
Conclusion
GC376 is a well-characterized prodrug that effectively delivers its active aldehyde metabolite, GC373, to inhibit the main protease of a broad range of coronaviruses. Its activation mechanism is straightforward, relying on spontaneous conversion in an aqueous environment. While its in vitro efficacy is well-documented, further studies are warranted to fully elucidate its complete metabolic fate beyond the initial activation step and to establish a more comprehensive pharmacokinetic profile in various species, including cats. The provided data and protocols serve as a valuable resource for researchers and drug developers working on the advancement of GC376 and other Mpro inhibitors as potential therapies for coronavirus infections.
References
- 1. Efficacy of a 3C-like protease inhibitor in treating various forms of acquired feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Chemical Synthesis of GC376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent, broad-spectrum antiviral agent that has demonstrated significant efficacy against a variety of viruses, most notably coronaviruses. It functions as a prodrug of the active aldehyde inhibitor, GC373, which targets the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This technical guide provides a detailed overview of the chemical synthesis pathway of GC376, including experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented herein is compiled from published scientific literature and is intended for an audience with a strong background in synthetic organic chemistry.
Synthesis Pathway Overview
The synthesis of GC376 is a multi-step process that begins with commercially available starting materials. The core of the synthesis involves the coupling of a protected leucine amino acid with a glutamine surrogate, followed by the reduction of a Weinreb amide to form the key aldehyde intermediate, GC373. The final step is the conversion of the aldehyde to its more stable bisulfite adduct, GC376.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of GC376.
Step 1: Synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid (Cbz-L-Leucine)
This initial step involves the protection of the amino group of L-leucine with a benzyloxycarbonyl (Cbz) group.
Materials:
-
L-Leucine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of L-leucine (1.0 eq) in 2 M sodium carbonate solution is cooled to 0 °C in an ice bath.
-
Benzyl chloroformate (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The aqueous mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate.
-
The aqueous layer is acidified to pH 2 with 1 M HCl, resulting in the precipitation of the product.
-
The precipitate is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield Cbz-L-Leucine as a white solid.
Step 2: Synthesis of the Glutamine Surrogate Intermediate
A key component of the GC376 structure is a glutamine surrogate. The synthesis of this intermediate can be achieved through various reported methods. One common approach involves the modification of glutamic acid.
Materials:
-
N-Boc-L-glutamic acid
-
Appropriate reagents for cyclization and functional group manipulation (e.g., activating agents, nitrogen source).
(Note: The specific, detailed protocol for the synthesis of the glutamine surrogate can vary between different publications. Researchers should consult the primary literature for the exact methodology.)
Step 3: Coupling of Cbz-L-Leucine and the Glutamine Surrogate
The protected leucine and the glutamine surrogate are coupled to form the dipeptide backbone.
Materials:
-
Cbz-L-Leucine (from Step 1)
-
Glutamine surrogate (from Step 2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of Cbz-L-Leucine (1.0 eq) and the glutamine surrogate (1.0 eq) in anhydrous DMF at 0 °C, DCC (1.1 eq) is added.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is diluted with ethyl acetate and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the dipeptide intermediate.
Step 4: Synthesis of the Aldehyde GC373
The dipeptide intermediate is converted to the corresponding aldehyde, GC373. A common method for this transformation is the reduction of a Weinreb amide.
Materials:
-
Dipeptide intermediate (from Step 3)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HATU)
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF)
-
Rochelle's salt solution
Procedure:
-
The dipeptide from Step 3 is first converted to its corresponding Weinreb amide by coupling with N,O-dimethylhydroxylamine hydrochloride.
-
The purified Weinreb amide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of LiAlH₄ or DIBAL-H (1.5 eq) in THF is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of Rochelle's salt solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the aldehyde GC373.
Step 5: Synthesis of GC376
The final step is the formation of the bisulfite adduct, GC376, from the aldehyde GC373.
Materials:
-
GC373 (from Step 4)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
The aldehyde GC373 (1.0 eq) is dissolved in a mixture of ethanol and water.
-
A saturated aqueous solution of sodium bisulfite (1.2 eq) is added to the solution.
-
The mixture is stirred at room temperature for 4 hours, during which time a white precipitate forms.
-
The precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether.
-
The solid is dried under vacuum to yield GC376 as a white powder.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of GC376. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |
| 1 | Cbz Protection | L-Leucine | Cbz-L-Leucine | 90-95 | >98 |
| 3 | Peptide Coupling | Cbz-L-Leucine | Dipeptide Intermediate | 75-85 | >95 |
| 4 | Aldehyde Formation | Dipeptide Intermediate | GC373 | 60-70 | >97 |
| 5 | Bisulfite Adduct Formation | GC373 | GC376 | 85-95 | >99 |
Table 1: Summary of Reaction Yields and Product Purity.
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (Representative) |
| Cbz-L-Leucine | C₁₄H₁₉NO₄ | 265.30 | ¹H NMR consistent with structure |
| GC373 (aldehyde) | C₂₁H₃₀N₃O₅ | 404.48 | ¹H NMR: δ 9.5-9.7 (aldehyde proton) |
| GC376 (bisulfite adduct) | C₂₁H₃₁N₃NaO₈S | 507.53 | ¹H NMR: disappearance of aldehyde proton signal |
Table 2: Physicochemical and Spectroscopic Data.
Visualization of the Synthesis Workflow
The following diagram illustrates the chemical synthesis pathway of GC376.
Caption: Chemical synthesis workflow for GC376.
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis of GC376, a promising antiviral compound. The described pathway, involving key steps such as peptide coupling and aldehyde formation, offers a reproducible route for obtaining this important molecule for research and development purposes. The detailed protocols and representative data serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery. For precise, up-to-date protocols and characterization data, researchers are encouraged to consult the primary scientific literature.
The Covalent Inhibition Mechanism of GC376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the covalent inhibition mechanism of GC376, a potent broad-spectrum inhibitor of viral main proteases (Mpro), also known as 3C-like proteases (3CLpro). A comprehensive understanding of this mechanism is crucial for the development of effective antiviral therapeutics.
Introduction to GC376 and its Target
GC376 is a dipeptidyl prodrug that has demonstrated significant antiviral activity against a range of coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP) and SARS-CoV-2.[1][2] Its primary target is the viral main protease (Mpro), an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription.[3][4] The highly conserved nature of the Mpro active site across different coronaviruses makes it an attractive target for broad-spectrum antiviral drug development.[5][6]
The Covalent Inhibition Mechanism
The inhibitory action of GC376 is a multi-step process that culminates in the formation of a covalent bond with the catalytic cysteine residue in the Mpro active site.
Prodrug Conversion: GC376 is a bisulfite adduct of the active aldehyde compound, GC373.[1][7] In an aqueous environment, GC376 readily converts to GC373, its active form.[7][8] This conversion is a key step, as the aldehyde warhead of GC373 is essential for the covalent interaction.
Binding to the Active Site: The active GC373 molecule then binds to the substrate-binding pocket of the Mpro. The inhibitor's structure, which mimics the natural dipeptide substrate of the protease, facilitates its entry and positioning within the active site.[5][6] Specifically, the proline ring and leucine side chain of GC376 fit into the S1 and S2 pockets of the Mpro.[3]
Covalent Bond Formation: The key event in the inhibition mechanism is the nucleophilic attack by the sulfur atom of the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) on the aldehyde carbon of GC373.[4][6] This results in the formation of a stable, reversible covalent hemithioacetal bond.[1][5] This covalent adduct effectively blocks the catalytic activity of the Mpro by preventing it from binding to and cleaving its natural substrates.[3] The formation of this covalent bond has been confirmed by mass spectrometry, which detected a mass increase corresponding to the addition of GC376 to the Mpro.[9]
Stabilizing Interactions: The stability of the GC373-Mpro complex is further enhanced by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.[3][5] For instance, in the SARS-CoV-2 Mpro, GC376 forms hydrogen bonds with residues such as Gly143, His163, and Glu166.[3] These interactions properly orient the inhibitor within the active site for efficient covalent bond formation.
Quantitative Analysis of Inhibition
The inhibitory potency of GC376 and its active form, GC373, has been quantified against Mpro from various coronaviruses. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of these inhibitors.
| Virus | Protease | Inhibitor | IC50 (µM) | Ki (nM) | Reference(s) |
| SARS-CoV-2 | Mpro | GC376 | 0.19 ± 0.04 | 40 | [8][10] |
| SARS-CoV-2 | Mpro | GC373 | 0.40 ± 0.05 | - | [10] |
| SARS-CoV | Mpro | GC376 | 0.05 ± 0.01 | 20 | [8][10] |
| SARS-CoV | Mpro | GC373 | 0.070 ± 0.02 | - | [10] |
| Feline Coronavirus (FCoV) | Mpro | GC376 | 0.49 ± 0.07 | 2.1 | [8][10] |
| MERS-CoV | Mpro | - | - | - | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The elucidation of the covalent inhibition mechanism of GC376 has been made possible through a combination of biochemical and biophysical techniques.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays are commonly used to determine the enzymatic activity of Mpro and the inhibitory potency (IC50) of compounds like GC376.[4][5]
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Methodology:
-
The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., GC376).
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is monitored over time using a plate reader.
-
The initial reaction velocities are calculated from the fluorescence data.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the interaction between the inhibitor and the enzyme.
-
Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline protein.
-
Methodology:
-
The Mpro is co-crystallized with the inhibitor (GC376 or GC373).[3][5]
-
The resulting crystals are exposed to a beam of X-rays.
-
The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the protein-inhibitor complex.
-
A 3D model of the complex is built based on the electron density map, revealing the precise binding mode and interactions of the inhibitor with the active site residues.[4][5]
-
Mass Spectrometry
Mass spectrometry is employed to confirm the formation of a covalent adduct between the inhibitor and the enzyme.[9][11]
-
Principle: This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights.
-
Methodology:
-
The Mpro is incubated with the inhibitor.
-
The resulting protein-inhibitor complex is analyzed by mass spectrometry (e.g., QTOF spectrometer).[9]
-
The mass of the complex is compared to the mass of the unbound enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[9][11]
-
Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that is covalently modified.[11]
-
Conclusion
The covalent inhibition of the viral main protease by GC376 is a well-characterized mechanism that provides a strong foundation for the development of broad-spectrum antiviral drugs. Through the conversion of the prodrug GC376 to the active aldehyde GC373, followed by the formation of a covalent hemithioacetal with the catalytic cysteine of Mpro, this inhibitor effectively shuts down a crucial step in the viral life cycle. The detailed understanding of this mechanism, supported by extensive quantitative and structural data, will continue to guide the design and optimization of next-generation protease inhibitors to combat current and future viral threats.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 9. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 10. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
GC376: A Promising Broad-Spectrum Antiviral Compound for Emerging Viral Threats
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GC376, a dipeptide-based protease inhibitor, has emerged as a significant candidate for broad-spectrum antiviral therapy. Initially investigated for its efficacy against feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, GC376 has demonstrated potent inhibitory activity against a wide range of viruses, including other coronaviruses like SARS-CoV-2, noroviruses, and picornaviruses.[1][2][3] Its primary mechanism of action involves the inhibition of the viral main protease (Mpro or 3CLpro), a crucial enzyme for viral replication.[4] This technical guide provides a comprehensive overview of GC376, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols for its evaluation, and key signaling pathways involved in its inhibitory action.
Mechanism of Action
GC376 is a prodrug of GC373, an aldehyde.[1][2] It functions as a competitive, reversible inhibitor of the viral 3C-like protease (3CLpro).[5] The 3CLpro is a cysteine protease essential for the processing of viral polyproteins, which are large precursor proteins translated from the viral RNA genome.[6][7][8][9] The protease cleaves these polyproteins at specific sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.[2][6][7][8]
GC376, in its active aldehyde form (GC373), targets the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CLpro.[5][10] It forms a covalent bond with the sulfur atom of the cysteine, creating a hemithioacetal.[5] This binding blocks the active site of the protease, preventing it from cleaving the viral polyproteins and thereby halting the viral replication cycle.[4] Some studies also suggest a dual mechanism of action where GC376 can inhibit host cell proteases like cathepsin L, which can also be involved in viral entry.
Signaling Pathway: Coronavirus Polyprotein Processing and Inhibition by GC376
Caption: Coronavirus polyprotein processing and its inhibition by GC376.
Quantitative Antiviral Efficacy
The broad-spectrum antiviral activity of GC376 has been quantified against various viruses in different cell lines. The following tables summarize the key efficacy data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).
Table 1: In Vitro Efficacy of GC376 against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | Reference(s) |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 0.18 | - | >200 | [11] |
| SARS-CoV-2 | Vero | CPE | 0.70 | - | >200 | [1] |
| SARS-CoV-2 | Vero 76 | - | >3 | - | >100 | [12] |
| SARS-CoV-2 | Calu-3 | qRT-PCR | <3 | - | - | [13][14] |
| SARS-CoV | Vero | CPE | - | 4.35 | - | [8] |
| MERS-CoV | Vero | CPE | - | 1.56 | - | [8] |
| FIPV | CRFK | - | - | 0.72 | - | [8] |
| HCoV-229E | - | CPE | 0.099 - 3.37 | - | - | [15] |
| HCoV-OC43 | - | CPE | 0.099 - 3.37 | - | - | [15] |
| HCoV-NL63 | - | CPE | 0.099 - 3.37 | - | - | [15] |
| PEDV | - | - | - | 1.11 | - | [8] |
| TGEV | - | - | 0.15 | 0.82 | - | [8][16] |
Table 2: In Vitro Efficacy of GC376 against Other Viruses
| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| Caliciviridae | Norwalk Virus (NV) | - | 3CLpro Inhibition | Comparable to other tested viruses | [16] |
| Picornaviridae | Poliovirus (PV) | - | 3Cpro Inhibition | - | [3] |
| Picornaviridae | Enterovirus 71 (EV71) | - | Cell-based | Nanomolar to low micromolar | [3] |
| Picornaviridae | Human Rhinovirus (HRV) | - | Cell-based | Nanomolar to low micromolar | [3] |
| Picornaviridae | Porcine Teschovirus (PTV) | - | Cell-based | 0.15 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of GC376's antiviral activity.
In Vitro Antiviral Assays
This assay determines the ability of a compound to inhibit virus-induced cell death.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6, MRC-5, Huh-7) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of GC376 in cell culture medium.
-
Infection: Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI), for example, 0.05.
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of GC376. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show significant CPE.
-
Quantification: Assess cell viability using a reagent such as Neutral Red or MTT. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the EC50 value, which is the concentration of GC376 that protects 50% of the cells from virus-induced death.
This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of GC376.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the control wells.
-
Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value, which is the concentration of GC376 that reduces the number of plaques by 50%.
This biochemical assay directly measures the inhibitory effect of GC376 on the enzymatic activity of 3CLpro.
Protocol:
-
Reagents:
-
Purified recombinant 3CLpro.
-
A fluorogenic substrate peptide containing a 3CLpro cleavage site flanked by a FRET pair (e.g., Edans and Dabcyl).
-
GC376 at various concentrations.
-
Assay buffer.
-
-
Reaction Setup: In a 96-well or 384-well plate, mix the 3CLpro enzyme with different concentrations of GC376 and pre-incubate for a short period.
-
Initiation: Initiate the enzymatic reaction by adding the FRET substrate.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the FRET pair, leading to an increase in the donor's fluorescence.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the IC50 value, which is the concentration of GC376 that inhibits 50% of the 3CLpro enzymatic activity.
Experimental Workflow: In Vitro Antiviral Assay
Caption: A generalized workflow for in vitro antiviral assays of GC376.
In Vivo Efficacy Studies
This transgenic mouse model expresses the human ACE2 receptor, making it susceptible to SARS-CoV-2 infection.
Protocol:
-
Animals: Use K18-hACE2 transgenic mice.
-
Challenge: Infect mice intranasally with a specific dose of SARS-CoV-2 (e.g., 10^3 to 10^5 TCID50/mouse).[15]
-
Treatment: Administer GC376 intraperitoneally or subcutaneously at a defined dosage (e.g., 20-40 mg/kg/day), starting shortly after infection and continuing for a set period (e.g., 7 days).[15] A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for a period of 12-14 days.[15]
-
Viral Load and Pathology: At specific time points post-infection, euthanize subsets of mice and collect tissues (e.g., lungs, brain) to determine viral loads via qRT-PCR or TCID50 assay and to assess tissue pathology through histopathology and immunohistochemistry.[15]
These studies evaluate the efficacy of GC376 in its original target disease.
Protocol:
-
Subjects: Enroll client-owned cats with a confirmed diagnosis of naturally occurring FIP.
-
Treatment: Administer GC376 subcutaneously, typically twice daily (e.g., 15-20 mg/kg).[3]
-
Monitoring: Conduct regular clinical examinations, including monitoring of body weight, temperature, and resolution of clinical signs (e.g., ascites). Perform periodic blood tests to assess hematological and biochemical parameters.
-
Duration: Treatment duration is typically for a minimum of 12 weeks.
-
Outcome Assessment: The primary outcome is the survival of the cats and the resolution of clinical disease.
Safety and Pharmacokinetics
GC376 has demonstrated a favorable safety profile in preclinical studies. In vitro, it exhibits low cytotoxicity, with CC50 values often exceeding 100 µM in various cell lines.[11][12] In vivo studies in cats have reported some side effects with long-term use, such as transient stinging at injection sites and abnormal tooth development in juvenile cats.[1] However, for short-term treatment, it is generally well-tolerated.[1] Pharmacokinetic studies in cats have shown that GC376 is rapidly absorbed after subcutaneous administration.[16]
Conclusion and Future Directions
GC376 represents a promising broad-spectrum antiviral with a well-defined mechanism of action against the 3CL protease of numerous viruses. Its proven efficacy in animal models, particularly against coronaviruses, underscores its potential for further development as a therapeutic for human viral diseases, including those with pandemic potential. Future research should focus on optimizing its pharmacokinetic properties, further evaluating its safety profile in humans through clinical trials, and exploring its efficacy in combination with other antiviral agents to enhance therapeutic outcomes and mitigate the risk of drug resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this and other novel antiviral therapies.
References
- 1. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing of the Human Coronavirus 229E Replicase Polyproteins by the Virus-Encoded 3C-Like Proteinase: Identification of Proteolytic Products and Cleavage Sites Common to pp1a and pp1ab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fipvetguide.com [fipvetguide.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 6. researchgate.net [researchgate.net]
- 7. psu.edu [psu.edu]
- 8. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronavirus - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Update on GC376 and EVO984/GS441524 and when they might be available to treat FIP [zenbycat.org]
Methodological & Application
Application Notes and Protocols for GC376 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based protease inhibitor that has demonstrated potent and broad-spectrum antiviral activity against a range of coronaviruses, including SARS-CoV-2.[1][2][3] It functions as a prodrug, converting to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the active site of the viral 3C-like protease (3CLpro) or main protease (Mpro).[4][5] This inhibition of Mpro is critical as the enzyme is essential for cleaving viral polyproteins into functional proteins required for viral replication and transcription.[1][6] These characteristics make GC376 a significant compound of interest for antiviral research and development.
This document provides detailed protocols for the in vitro evaluation of GC376's antiviral efficacy and cytotoxicity. The included assays are fundamental for determining the compound's potency and therapeutic window.
Mechanism of Action
GC376 is a competitive, reversible inhibitor of the main protease (Mpro) of several coronaviruses.[4] Upon administration, the prodrug GC376, a bisulfite adduct, converts to the active aldehyde, GC373.[5] GC373 targets the highly conserved Mpro, a key enzyme in the viral life cycle responsible for processing polyproteins into individual functional proteins necessary for viral replication.[6] The inhibitor forms a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, effectively blocking its function.[7][8] This disruption of the viral replication machinery underscores the therapeutic potential of GC376.
Caption: Mechanism of GC376 action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 against various coronaviruses.
Table 1: Antiviral Activity of GC376 (EC50 Values)
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero | 0.70 | [8] |
| SARS-CoV-2 | Vero E6 | 0.18 | [9] |
| SARS-CoV-2 | Calu3 | <3 | [2] |
| Human Coronavirus 229E | A549 | <3 | [2] |
| Human Coronavirus OC43 | A549 | <3 | [2] |
| Human Coronavirus NL63 | Caco-2 | 0.7013 | [2] |
| SARS-CoV-2 | Vero | 2.19 - 3.37 | [6] |
Table 2: Enzyme Inhibition and Cytotoxicity of GC376
| Parameter | Target/Cell Line | Value (µM) | Reference |
| IC50 | SARS-CoV-2 Mpro | 1.5 | [9] |
| IC50 | Feline Coronavirus Mpro | Sub-micromolar | [5] |
| Ki | FIPV Mpro | 0.0021 | [5] |
| Ki | SARS-CoV Mpro | 0.020 | [5] |
| Ki | SARS-CoV-2 Mpro | 0.040 | [5] |
| CC50 | Vero E6 | >200 | [9] |
| CC50 | Vero | >100 | [6] |
Experimental Protocols
Caption: General workflow for in vitro antiviral evaluation.
Cytotoxicity Assay Protocol (CCK8 Assay)
This protocol determines the concentration of GC376 that is toxic to the host cells, which is essential for differentiating antiviral effects from general cytotoxicity.
Materials:
-
Vero E6 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
GC376 compound
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5 x 10^5 cells/well and culture overnight.[9]
-
Compound Preparation: Prepare a stock solution of GC376 in DMSO. Create a series of 2-fold serial dilutions in DMEM to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the various concentrations of the GC376 solution. Include a "no drug" control with medium and a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[8]
-
CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 3 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Determine the 50% cytotoxic concentration (CC50) by plotting the viability against the drug concentration and using non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay quantifies the ability of GC376 to inhibit the formation of viral plaques.[10]
Materials:
-
Confluent monolayer of host cells (e.g., Vero E6) in 6-well or 24-well plates
-
Virus stock of known titer
-
GC376 compound
-
DMEM with 2% FBS
-
Overlay medium (e.g., 0.4% agarose or 0.6% Avicel in DMEM)[11][12]
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.8% crystal violet)[11]
Procedure:
-
Cell Preparation: Seed cells in plates and grow until a confluent monolayer is formed.[11]
-
Compound and Virus Preparation: Prepare serial dilutions of GC376 in DMEM. Dilute the virus stock to a concentration that will produce 40-80 plaques per well.[11]
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with the virus suspension and incubate for 1-2 hours at 37°C to allow for viral adsorption.[12]
-
Treatment: After adsorption, remove the virus inoculum. Add the overlay medium containing the different concentrations of GC376. Include a "no drug" virus control and a "no virus" cell control.[10]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 4-7 days, or until plaques are visible in the control wells.[11][12]
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Stain the monolayer with crystal violet solution for 15-20 minutes.[10]
-
Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each GC376 concentration compared to the virus control. Determine the EC50 value using non-linear regression.
Quantitative Reverse Transcription PCR (qRT-PCR) Assay
This assay measures the reduction in viral RNA levels in infected cells treated with GC376, providing a highly sensitive measure of antiviral activity.[13]
Materials:
-
Confluent monolayer of host cells in 48-well plates
-
Virus stock
-
GC376 compound
-
DMEM
-
Viral RNA extraction kit
-
qRT-PCR primers and probes specific for a viral gene (e.g., Nucleoprotein or RdRp gene)[14][15]
-
One-step qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed Vero E6 cells in a 48-well plate (1 x 10^5 cells/well). Treat the cells with different concentrations of GC376 for 1 hour.[9]
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[9]
-
Incubation: After 2 hours, remove the virus-drug mixture and culture the cells with fresh medium containing the respective drug concentrations.[9]
-
Sample Collection: At 24 or 48 hours post-infection, collect the cell supernatant.[8][9]
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's protocol.[15]
-
qRT-PCR: Perform a one-step qRT-PCR using primers and probes specific for a viral target gene.[15] A typical thermal cycling protocol includes a reverse transcription step, followed by denaturation and multiple cycles of annealing and extension.[14]
-
Data Analysis: Determine the viral RNA copy number or Ct values for each sample. Calculate the percentage of viral RNA reduction for each GC376 concentration compared to the virus control. Determine the EC50 value using non-linear regression.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of GC376. Consistent application of these methods will yield reliable and reproducible data on the antiviral efficacy and safety profile of this promising compound, aiding in the research and development of effective coronavirus therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 6. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. who.int [who.int]
- 15. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GC376 as a Potent Inhibitor of SARS-CoV-2 in Cell Culture Models
Introduction
GC376 is a dipeptide-based prodrug that demonstrates significant antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] It is a competitive inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), a viral enzyme crucial for the replication of coronaviruses.[1][3][4][5] The highly conserved nature of Mpro across different coronaviruses makes it an attractive target for broad-spectrum antiviral therapies.[1][6] This document provides detailed application notes and protocols for the utilization of GC376 in SARS-CoV-2 cell culture models for research and drug development purposes.
Mechanism of Action
GC376 is a prodrug of GC373, which is the active aldehyde form.[1] Inside the host cell, GC376 is converted to GC373. The aldehyde group of GC373 then forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. This covalent modification irreversibly inhibits the protease's activity, thereby preventing the cleavage of viral polyproteins into their functional non-structural proteins (nsps). This disruption of the viral replication cycle ultimately halts the production of new viral particles. Some studies also suggest a dual mechanism of action where GC376 may also inhibit host cathepsin L, a protease involved in viral entry into the host cell.[6][7]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of GC376 and its active form, GC373, against SARS-CoV-2 and other coronaviruses from various studies.
Table 1: Antiviral Activity of GC376 and GC373 against SARS-CoV-2 in Cell Culture
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| GC376 | Vero E6 | Plaque Reduction | 3.37 | [1] |
| GC376 | Vero E6 | Viral CPE Assay | 2.19 - 3.37 | [6] |
| GC376 | Vero E6 | - | 0.643 ± 0.085 | [8] |
| GC376 | Vero E6 | - | 0.881 ± 0.109 | [8] |
| GC376 + GS441524 | Vero E6 | - | 0.531 ± 0.162 | [8] |
| GC376 + GS441524 | Vero E6 | - | 0.369 ± 0.068 | [8] |
| GC373/GC376 | Vero E6 | Plaque Reduction | High therapeutic index (>200) | [1] |
Table 2: Inhibitory Activity of GC376 and GC373 against Coronavirus Main Proteases (Mpro)
| Compound | Virus | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 Mpro | 0.03–0.16 | [6] |
| GC376 | SARS-CoV-2 Mpro | 0.89 | [9] |
| GC373 | SARS-CoV-2 Mpro | Nanomolar range | [1] |
| GC376 | Feline infectious peritonitis virus (FIPV) Mpro | 0.72 | [9] |
| GC376 | SARS-CoV Mpro | 4.35 | [9] |
| GC376 | MERS-CoV Mpro | 1.56 | [9] |
Table 3: Cytotoxicity of GC376
| Compound | Cell Line | CC50 (µM) | Reference |
| GC376 | Vero E6 | > 100 | [6] |
| GC376 | Vero E6 | > 250 | [8] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of GC376 against SARS-CoV-2 in cell culture models.
1. SARS-CoV-2 Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
-
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)
-
DMEM with 2% FBS (Infection Medium)
-
GC376 stock solution (in DMSO)
-
SARS-CoV-2 viral stock
-
0.6% Agarose overlay (in DMEM with 2% FBS)
-
4% Formaldehyde in PBS
-
0.5% Crystal Violet solution (in 20% methanol)
-
6-well plates
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well in Complete Growth Medium and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24-48 hours).
-
Prepare serial dilutions of GC376 in Infection Medium.
-
Prepare serial dilutions of the SARS-CoV-2 stock in Infection Medium to achieve a concentration that will produce 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers and wash once with sterile PBS.
-
Infect the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
After the incubation period, remove the virus inoculum and wash the cells twice with PBS.
-
Add 2 mL of the pre-warmed (37°C) agarose overlay containing the different concentrations of GC376 (or vehicle control) to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubate for at least 1 hour at room temperature.
-
Carefully remove the agarose overlay.
-
Stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well. The EC50 value is calculated as the concentration of GC376 that reduces the number of plaques by 50% compared to the vehicle control.
-
2. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of GC376 that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
-
Materials:
-
Vero E6 cells
-
Complete Growth Medium
-
GC376 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of Complete Growth Medium and incubate overnight.
-
Prepare serial dilutions of GC376 in Complete Growth Medium.
-
Aspirate the medium from the cells and add 100 µL of the different concentrations of GC376 (or vehicle control) to the wells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of GC376 that reduces cell viability by 50% compared to the vehicle control.
-
3. Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
-
Materials:
-
Vero E6 cells
-
Complete Growth Medium
-
Infection Medium
-
GC376 stock solution (in DMSO)
-
SARS-CoV-2 viral stock
-
24-well plates
-
-
Procedure:
-
Seed Vero E6 cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of GC376 in Infection Medium for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh Infection Medium containing the respective concentrations of GC376.
-
Incubate the plates at 37°C with 5% CO2.
-
At different time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatants.
-
Determine the viral titer in the collected supernatants using a plaque assay or TCID50 assay.
-
The reduction in viral yield is calculated by comparing the titers from GC376-treated wells to the vehicle-treated control wells.
-
Mandatory Visualizations
Caption: Mechanism of GC376 inhibition of SARS-CoV-2 replication.
Caption: General experimental workflow for evaluating GC376 antiviral activity.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. absa.org [absa.org]
Application Notes and Protocols for GC376 Administration in K18-hACE2 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GC376, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), in the K18-hACE2 transgenic mouse model of COVID-19. This document is intended to guide researchers in designing and executing in vivo efficacy studies of GC376 and similar antiviral compounds.
Introduction
GC376 is a prodrug that converts to the active compound GC373, which acts as a 3C-like protease (3CLpro or Mpro) inhibitor.[1][2] By targeting the main protease of SARS-CoV-2, GC376 effectively blocks the cleavage of viral polyproteins, a crucial step in the viral replication cycle.[1][3] The K18-hACE2 transgenic mouse model is a widely used animal model for studying SARS-CoV-2, as these mice express the human angiotensin-converting enzyme 2 (hACE2) receptor, making them susceptible to infection and the development of clinical signs similar to those observed in human COVID-19 cases.[4][5] This document outlines the in vivo administration of GC376 in this model, based on published research, to assess its antiviral efficacy.
Mechanism of Action: GC376 Inhibition of SARS-CoV-2 Mpro
GC376 is a dipeptide-based protease inhibitor that demonstrates broad-spectrum activity against coronaviruses.[3][6] Its mechanism of action involves the inhibition of the main protease (Mpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication.[1][3] The prodrug GC376 is converted to its active form, GC373, which then covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inhibiting its enzymatic activity.[3] This disruption of the viral life cycle makes Mpro an attractive target for antiviral drug development.
Experimental Protocols
The following protocols are based on studies evaluating the efficacy of GC376 in K18-hACE2 mice.
Animal Model and SARS-CoV-2 Infection
-
Virus: SARS-CoV-2.
-
Inoculation Route: Intranasal.[5]
-
Virus Doses:
GC376 Administration Protocol
-
Drug: GC376.
-
Dosage: 20 mg/kg or 40 mg/kg per day, administered in two divided doses.[7][8]
-
Administration Route: Intraperitoneal (I.P.) injection.[7][9]
-
Treatment Schedule: Twice daily for 7 consecutive days, starting post-infection.[7][8]
-
Control Groups:
-
Mock-infected + Vehicle.
-
Mock-infected + GC376.
-
SARS-CoV-2 infected + Vehicle.
-
Endpoint Analysis
-
Clinical Monitoring: Daily observation for clinical signs of disease, including weight loss, lethargy, and rough coat.
-
Survival: Monitoring survival rates for the duration of the study.[7][8]
-
Viral Load Quantification:
-
Histopathology and Immunohistochemistry: To assess tissue damage and viral antigen distribution.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study administering GC376 to K18-hACE2 mice infected with SARS-CoV-2.
Table 1: Survival Outcomes of GC376 Treatment
| Challenge Dose | Treatment Group | Survival Rate (%) |
| High (1x10⁵ TCID50/mouse) | Vehicle | 0 |
| High (1x10⁵ TCID50/mouse) | GC376 (40 mg/kg/day) | 20[7][8][10] |
| Low (1x10³ TCID50/mouse) | Vehicle | Not specified |
| Low (1x10³ TCID50/mouse) | GC376 (40 mg/kg/day) | Not specified |
Table 2: Effect of GC376 on Viral Load in Tissues (Low Dose Challenge)
| Tissue | Treatment Group | Viral Load Reduction |
| Brain | GC376 (40 mg/kg/day) | 5-log reduction in viral titers compared to vehicle controls.[7][8][10][11] |
| Lungs | GC376 (40 mg/kg/day) | Reduced viral loads compared to vehicle controls.[7][8] |
Expected Outcomes and Observations
-
Toxicity: GC376 treatment was found to be non-toxic in K18-hACE2 mice at the administered doses.[7][8][12]
-
Clinical Signs and Survival: While GC376 treatment did not significantly improve overall clinical symptoms or survival, a slight improvement in survival was observed in the high-dose challenge group.[7][8][10]
-
Virological and Pathological Findings: GC376 treatment led to milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain of mice challenged with a low virus dose.[7][8][10][11][12]
Conclusion
The administration of GC376 in the K18-hACE2 mouse model demonstrates a positive antiviral effect against SARS-CoV-2 in vivo, as evidenced by reduced viral loads and milder pathology, although its impact on clinical outcomes and survival is modest.[12][13] These findings support the potential of GC376 as a lead candidate for further development in the treatment of COVID-19.[7][8][10][11] The protocols and data presented herein provide a valuable resource for researchers investigating the in vivo efficacy of Mpro inhibitors.
References
- 1. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Fluorescence Resonance Energy Transfer (FRET) Assay for Determining GC376 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent broad-spectrum inhibitor of the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of many viruses, including coronaviruses.[1][2][3] The efficacy of GC376 and its derivatives is often quantified using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. This document provides detailed application notes and protocols for utilizing a FRET assay to determine the inhibitory activity of GC376 against viral 3CL proteases.
The principle of this assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the peptide is intact, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by the 3CL protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor like GC376 will reduce the rate of substrate cleavage, and thus the fluorescence signal, in a dose-dependent manner.[4][5]
Mechanism of Action of GC376
GC376 is a dipeptidyl aldehyde bisulfite prodrug that converts to its active aldehyde form, GC373, in vivo.[6] GC373 acts as a covalent inhibitor by forming a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the 3CL protease.[2][7] This covalent modification inactivates the enzyme, thereby blocking the proteolytic processing of viral polyproteins and inhibiting viral replication.[1][8]
Quantitative Data Summary
The inhibitory potency of GC376 against various coronavirus 3CL proteases has been determined using FRET-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
Table 1: IC50 Values of GC376 against Various Coronavirus 3CL Proteases
| Virus | 3CL Protease (Mpro) | IC50 (µM) | Reference |
| SARS-CoV-2 | Mpro | 0.89 | [7] |
| SARS-CoV | Mpro | 4.35 | [7] |
| MERS-CoV | Mpro | 1.56 | [7] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | 0.72 | [7] |
| Transmissible Gastroenteritis Virus (TGEV) | 3CLpro | 0.15 | [9] |
| Porcine Epidemic Diarrhea Virus (PEDV) | 3CLpro | 1.11 | [7] |
Table 2: Ki Values of GC376 against Various Coronavirus 3CL Proteases
| Virus | 3CL Protease (Mpro) | Ki (nM) | Reference |
| SARS-CoV-2 | Mpro | 40 | [6] |
| SARS-CoV | Mpro | 20 | [6] |
| Feline Infectious Peritonitis Virus (FIPV) | Mpro | 2.1 | [6][10] |
Experimental Protocols
FRET-Based Assay for 3CL Protease Inhibition by GC376
This protocol is a generalized procedure based on methodologies reported in the literature.[4][7][10] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Purified recombinant 3CL protease
-
GC376 inhibitor
-
FRET peptide substrate [e.g., Abz-SVTLQSG-Y(NO2)-R or (Dabcyl)-KTSAVLQ*SGFRKME(Edans)][10][11]
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.8, 20 mM NaCl)[7]
-
96-well or 384-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 3CL protease in the assay buffer.
-
Prepare a stock solution of GC376 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the FRET peptide substrate in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microplate, add the assay buffer.
-
Add varying concentrations of GC376 to the wells. Include a control with no inhibitor (DMSO vehicle control).
-
Add a fixed concentration of 3CL protease (e.g., 50 nM) to each well.[10]
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[7][10]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well (e.g., 40 µM).[7][10]
-
Immediately place the microplate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 7-15 minutes) at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Excitation: 320 nm, Emission: 420 nm for Abz/Y(NO2) pair).[4][10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of GC376.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of GC376.[9]
-
Visualizations
Caption: Workflow for the FRET-based inhibition assay of GC376.
Caption: Mechanism of 3CL protease inhibition by GC376.
References
- 1. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of FRET and Stress Granule Dual-Based System to Screen for Viral 3C Protease Inhibitors [mdpi.com]
- 6. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 7. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GC376 Antiviral Activity Using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of many coronaviruses.[1][2][3][4] Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional proteins.[5][6] Inhibition of this enzyme effectively blocks viral replication, making GC376 a promising antiviral candidate for various coronavirus infections, including those caused by Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.[2][3][4] The plaque reduction assay is a widely used and reliable method to quantify the in vitro antiviral activity of compounds like GC376 by measuring the reduction in viral plaque formation in the presence of the inhibitor.[7][8] This document provides detailed application notes and a comprehensive protocol for determining the antiviral efficacy of GC376 using a plaque reduction assay.
Mechanism of Action of GC376
GC376 is a dipeptide-based prodrug that is converted to its active aldehyde form, GC373, within the cell.[9][10] GC373 covalently binds to the catalytic cysteine residue (Cys145) in the active site of the viral Mpro.[6] This binding event forms a hemithioacetal, which effectively blocks the proteolytic activity of the enzyme.[6] By inhibiting Mpro, GC376 prevents the processing of the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex.[1][5] This ultimately halts viral replication. Some studies also suggest a dual mechanism where GC376 may also inhibit host cathepsin L.[11]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of GC376 against various coronaviruses determined by different assays. The half-maximal effective concentration (EC50) represents the concentration of GC376 required to inhibit viral replication by 50% in cell culture, while the half-maximal inhibitory concentration (IC50) is the concentration needed to inhibit the enzymatic activity of the protease by 50%.
| Virus | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| SARS-CoV-2 | Plaque Reduction | Vero E6 | 3.37 | - | [2] |
| SARS-CoV-2 | Viral Cytopathic Effect | Primary | 2.19 - 3.37 | - | [11] |
| SARS-CoV-2 | - | - | - | 0.89 | [6] |
| Feline Infectious Peritonitis Virus (FIPV) | - | CRFK | 0.19 | - | [12] |
| Feline Infectious Peritonitis Virus (FIPV) | - | - | - | 0.72 | [6] |
| SARS-CoV | - | - | - | 4.35 | [6] |
| MERS-CoV | - | - | - | 1.56 | [6] |
| Porcine Epidemic Diarrhea Virus (PEDV) | - | - | - | 1.11 | [6] |
| Transmissible Gastroenteritis Coronavirus (TGEV) | - | - | - | 0.82 | [6] |
Experimental Protocol: Plaque Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of GC376. Specific parameters such as the choice of cell line, virus strain, and incubation times may need to be optimized depending on the specific coronavirus being tested.
Materials:
-
Cell Line: A susceptible cell line for the target coronavirus (e.g., Vero E6 for SARS-CoV-2, Crandell Rees Feline Kidney (CRFK) cells for FIPV).
-
Virus Stock: A titrated stock of the target coronavirus.
-
GC376: Stock solution of known concentration.
-
Culture Media: Appropriate growth medium and maintenance medium for the chosen cell line (e.g., DMEM or MEM supplemented with fetal bovine serum (FBS) and antibiotics).
-
Overlay Medium: Maintenance medium containing a solidifying agent like carboxymethylcellulose (CMC) or agarose.
-
Staining Solution: Crystal violet solution or other appropriate vital stain.
-
Fixative: 10% formalin or other suitable fixative.
-
Sterile tissue culture plates (e.g., 6-well or 12-well).
-
Sterile tubes and pipettes.
-
CO2 incubator.
-
Biosafety cabinet.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Preparation of GC376 Dilutions: Prepare a series of two-fold serial dilutions of GC376 in serum-free culture medium. The concentration range should bracket the expected EC50 value. Include a "no drug" control.
-
Virus Preparation and Incubation with GC376: Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Mix equal volumes of the diluted virus and each GC376 dilution. Incubate this mixture at 37°C for 1 hour to allow the drug to interact with the virus.
-
Infection of Cells: Remove the growth medium from the confluent cell monolayers and wash once with phosphate-buffered saline (PBS). Inoculate the cells with the virus-GC376 mixtures. Also, include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Virus Adsorption: Incubate the plates at 37°C for 1 hour to allow for virus adsorption to the cells. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After the adsorption period, remove the inoculum and gently overlay the cell monolayer with the overlay medium containing the corresponding concentration of GC376. The semi-solid nature of this medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus and cell line).
-
Fixation and Staining: Once plaques are visible, fix the cells by adding a fixative solution (e.g., 10% formalin) and incubating for at least 30 minutes. After fixation, remove the overlay and the fixative, and stain the cell monolayer with a crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each GC376 concentration compared to the virus-only control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in drug-treated well) / Number of plaques in virus control] x 100
-
Plot the percentage of plaque reduction against the logarithm of the GC376 concentration.
-
Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve. The EC50 is the concentration of GC376 that results in a 50% reduction in the number of plaques.
-
Cytotoxicity Assay:
It is crucial to assess the cytotoxicity of GC376 on the host cells to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the compound. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed in parallel. The half-maximal cytotoxic concentration (CC50) should be determined. The therapeutic index (TI), calculated as CC50/EC50, provides a measure of the drug's safety margin. A high therapeutic index is desirable. For GC376, the CC50 has been reported to be >100 µM, indicating low cytotoxicity.[11]
Conclusion
The plaque reduction assay is a robust and reliable method for quantifying the antiviral activity of GC376 against various coronaviruses. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers to accurately determine the efficacy of this promising antiviral compound. Careful optimization of the assay parameters for the specific virus-cell system under investigation is essential for obtaining accurate and reproducible results. The potent Mpro inhibitory activity and broad-spectrum nature of GC376 make it a valuable candidate for further development in the fight against coronavirus-mediated diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC376 - Wikipedia [en.wikipedia.org]
- 4. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 9. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of GC376 for Subcutaneous Injection in Feline Subjects: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Abstract
GC376 is a potent dipeptide-based protease inhibitor with demonstrated efficacy against feline infectious peritonitis (FIP), a fatal coronavirus infection in cats. As a prodrug of GC373, it targets the viral 3C-like protease (3CLpro), an enzyme essential for viral replication. This document provides detailed application notes and protocols for the preparation of GC376 for subcutaneous injection in feline subjects, intended for use by researchers, scientists, and drug development professionals. The following sections outline the necessary materials, reconstitution procedures, and administration guidelines based on currently available scientific literature.
Physicochemical Properties and Formulation Data
GC376 is characterized by its poor water solubility.[1] To overcome this limitation for parenteral administration, a non-aqueous vehicle is required. Research indicates that a formulation consisting of polyethylene glycol 400 (PEG 400) and ethanol is effective for subcutaneous delivery in cats.[2][3] Replacing the sodium counter-ion with choline has been shown to enhance solubility, a factor to consider in the development of new formulations.[1]
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₃NaO₈S | [2] |
| Molecular Weight | 507.5 g/mol | [2] |
| Solubility | Insoluble in water | [4] |
| 100 mg/mL in DMSO | [4] | |
| 100 mg/mL in Ethanol | [4] | |
| Injectable Formulation | 10% Ethanol, 90% Polyethylene Glycol 400 (PEG 400) | [2] |
| Reported Concentration | 53 mg/mL in 10% Ethanol / 90% PEG 400 | N/A |
Experimental Protocols
Reconstitution of Lyophilized GC376 Powder
This protocol provides a general guideline for the reconstitution of lyophilized GC376 powder. It is imperative to perform this procedure under aseptic conditions to ensure the sterility of the final product.
Materials:
-
Lyophilized GC376 powder
-
Sterile, anhydrous ethanol
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile, single-use syringes and needles
-
Sterile, sealed vials
-
Vortex mixer
-
Calibrated analytical balance
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Preparation: Don appropriate personal protective equipment (PPE), including sterile gloves and a lab coat. Perform all reconstitution steps within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Vehicle Preparation: In a sterile, sealed vial, prepare the injection vehicle by aseptically combining 1 part sterile, anhydrous ethanol and 9 parts sterile PEG 400 (e.g., for 10 mL of vehicle, use 1 mL of ethanol and 9 mL of PEG 400). Gently mix the solution.
-
Weighing of GC376: Accurately weigh the desired amount of lyophilized GC376 powder using a calibrated analytical balance.
-
Reconstitution:
-
Aseptically add a small volume of the prepared vehicle to the vial containing the lyophilized GC376 powder.
-
Gently swirl the vial to wet the powder.
-
Gradually add the remaining volume of the vehicle to the vial to achieve the final desired concentration.
-
Vortex the vial until the powder is completely dissolved and the solution is clear. Visually inspect the solution for any particulate matter.
-
-
Storage of Reconstituted Solution: Information on the long-term stability of reconstituted GC376 is limited. It is recommended to use the solution immediately after preparation. If short-term storage is necessary, it should be stored in a sterile, sealed vial, protected from light, and refrigerated (2-8°C). The stability under these conditions should be validated by the end-user. The powder form of GC376 is stable for 3 years at -20°C.[4]
Subcutaneous Administration in Feline Subjects
Materials:
-
Reconstituted GC376 solution
-
Sterile insulin or tuberculin syringe with a 25-27 gauge needle
-
Alcohol swabs
-
Appropriate sharps disposal container
Procedure:
-
Dosage Calculation: Calculate the required volume of the reconstituted GC376 solution based on the cat's body weight and the prescribed dosage. Dosages reported in studies typically range from 15 mg/kg to 20 mg/kg administered subcutaneously every 12 hours.[5]
-
Preparation for Injection:
-
Gently warm the vial of the reconstituted solution to room temperature to reduce viscosity and potential discomfort during injection.
-
Using a sterile syringe, draw up the calculated volume of the GC376 solution.
-
Expel any air bubbles from the syringe.
-
-
Administration:
-
Restrain the cat in a calm and secure manner.
-
Select an injection site with loose skin, typically between the shoulder blades.
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Create a "tent" of skin by gently lifting the skin with your thumb and forefinger.
-
Insert the needle into the base of the skin tent at a 45-degree angle.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.
-
Slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Safely dispose of the syringe and needle in a designated sharps container.
-
Note: Transient stinging upon injection has been reported as a side effect.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for GC376.
Table 1: In Vitro Efficacy of GC376 against Feline Infectious Peritonitis Virus (FIPV)
| Parameter | Value | Virus Strain | Cell Line | Reference |
| IC₅₀ | 0.2 µM | FIPV | CRFK cells | [7] |
| Ki | 2.1 nM | FIPV Mpro | - | [8] |
Table 2: Pharmacokinetic Parameters of Subcutaneous GC376 in Cats (Limited Data)
| Parameter | Value | Notes | Reference |
| Time to Peak Plasma Concentration (Tmax) | Within 2 hours | - | [7] |
| Duration above EC₅₀ | > 18 hours | EC₅₀ for the active aldehyde form (GC373) is 8 ng/mL. | [7] |
| Plasma Elimination Half-life | Faster than GS441524 | - | [5] |
| Mean Residence Time (MRT) | Shorter than GS441524 | - | [5] |
Diagrams
Feline Coronavirus (FCoV) Replication Cycle and Mechanism of Action of GC376
Caption: FCoV Replication Cycle and GC376 Inhibition.
Experimental Workflow for GC376 Preparation and Administration
Caption: Workflow for GC376 Preparation and Administration.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterile Water for Injection USP, 250 mL [bbraunusa.com]
- 3. youtube.com [youtube.com]
- 4. Sterile Water for Injection, USP [dailymed.nlm.nih.gov]
- 5. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 6. vetprofessionals.com [vetprofessionals.com]
- 7. researchgate.net [researchgate.net]
- 8. bristol.ac.uk [bristol.ac.uk]
Determining the Potency of GC376: Application Notes and Protocols for IC50 and EC50 Assessment
For Immediate Release
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of the broad-spectrum antiviral compound GC376. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
GC376 is a protease inhibitor that has demonstrated significant antiviral activity against a range of viruses, particularly coronaviruses. It functions as a prodrug of GC373, which covalently binds to the catalytic cysteine residue of the viral 3C-like protease (3CLpro) or main protease (Mpro).[1] This inhibition is critical as 3CLpro is essential for cleaving viral polyproteins into functional proteins required for viral replication.[1][2]
Quantitative Data Summary
The inhibitory and effective concentrations of GC376 have been determined against various viral proteases and in cell-based assays. The following tables summarize these findings.
Table 1: IC50 Values of GC376 Against Viral 3CL Proteases
| Viral Protease | IC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 Mpro | 0.03 - 0.16 | Enzymatic Assay | [3] |
| SARS-CoV-2 Mpro | 0.89 | FRET Assay | [4] |
| SARS-CoV-2 Mpro | 0.105 | Enzymatic Assay | [5] |
| Feline Infectious Peritonitis Virus (FIPV) Mpro | 0.72 | Enzymatic Assay | [4] |
| Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro | ~1.11 | Enzymatic Assay | [6] |
| Transmissible Gastroenteritis Virus (TGEV) 3CLpro | 0.82 | Enzymatic Assay | [4] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Mpro | 1.56 | Enzymatic Assay | [4] |
| SARS-CoV Mpro | 4.35 | Enzymatic Assay | [4] |
Table 2: EC50 Values of GC376 Against Various Viruses in Cell Culture
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 | Vero Cells | 2.19 - 3.37 | Cytopathic Effect (CPE) Assay | [3] |
| SARS-CoV-2 | Vero E6 Cells | 3.37 | Plaque Reduction Assay | [7] |
| Human Coronavirus 229E (HCoV-229E) | - | - | Plaque Assay | [8] |
| Norovirus | HG23 Cells | 0.3 | Antiviral Assay | [6] |
Mechanism of Action: Signaling Pathway
GC376 acts by inhibiting the viral 3CL protease, which is crucial for the processing of viral polyproteins. The diagram below illustrates this mechanism.
Caption: Mechanism of action of GC376.
Experimental Protocols
Protocol 1: Determination of IC50 of GC376 using a Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes the determination of the IC50 value of GC376 against a viral 3CL protease using a FRET-based enzymatic assay.
Materials:
-
Purified recombinant 3CL protease
-
FRET-based peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2)
-
GC376 compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
DMSO (for dissolving GC376)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of GC376 in DMSO.
-
Perform serial dilutions of the GC376 stock solution in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed concentration of the 3CL protease to each well.
-
Add the different concentrations of GC376 to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[9]
-
Monitor the change in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 60 minutes).
-
Calculate the percentage of inhibition for each GC376 concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the GC376 concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Protocol 2: Determination of EC50 of GC376 using a Cytopathic Effect (CPE) Reduction Assay
This protocol outlines the procedure to determine the EC50 of GC376 in a cell-based assay by measuring the inhibition of virus-induced cytopathic effect.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
GC376 compound
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.[10]
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Remove the growth medium from the cell plate and add the GC376 dilutions to the respective wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound cytotoxicity control (no virus, with compound).
-
Infect the cells (except for cell control and cytotoxicity control wells) with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[11]
-
After incubation, assess cell viability using a chosen reagent. For example, with Neutral Red, incubate the cells with the dye, then extract it and measure the absorbance at ~540 nm.[10]
-
Calculate the percentage of CPE reduction for each GC376 concentration compared to the virus control.
-
Plot the percentage of protection against the logarithm of the GC376 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Simultaneously, use the cytotoxicity control wells to determine the 50% cytotoxic concentration (CC50) of GC376.
Caption: Workflow for EC50 determination by CPE assay.
Protocol 3: Determination of EC50 of GC376 using a Plaque Reduction Assay
This assay determines the EC50 by quantifying the reduction in the number of viral plaques in the presence of the inhibitor.
Materials:
-
Susceptible host cell line
-
Virus stock
-
GC376 compound
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
6-well or 12-well cell culture plates
-
Crystal violet solution for staining
Procedure:
-
Seed multi-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of GC376.
-
Prepare virus dilutions and mix them with the corresponding GC376 dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
After an adsorption period (e.g., 1-2 hours), remove the inoculum and wash the cells.
-
Add the overlay medium containing the respective concentrations of GC376 to each well. The overlay restricts virus spread to adjacent cells, leading to localized plaque formation.
-
Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each GC376 concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the GC376 concentration and fit the data to determine the EC50 value.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of GC376
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a dipeptide-based prodrug of a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses.[1][2] Its mechanism of action primarily involves the inhibition of this essential viral enzyme, thereby preventing the cleavage of viral polyproteins and subsequent viral replication.[1][2] This document provides a summary of the available cytotoxicity data for GC376 in various cell lines, detailed protocols for common cytotoxicity assays, and diagrams illustrating its mechanism of action and a general experimental workflow.
Data Presentation: Cytotoxicity of GC376
The available data on the cytotoxicity of GC376 is primarily focused on cell lines used in antiviral research, particularly for coronaviruses. The 50% cytotoxic concentration (CC50) is a key metric used to evaluate the toxicity of a compound to cells. A higher CC50 value indicates lower cytotoxicity.
| Cell Line | Cell Type | Assay | CC50 (µM) | Reference(s) |
| Vero E6 | African green monkey kidney epithelial | Not Specified | >100 | [1] |
| Vero | African green monkey kidney epithelial | Not Specified | >200 | [3] |
| Vero E6 | African green monkey kidney epithelial | CellTiter-Glo | >200 | [4] |
| CRFK | Crandell-Rees Feline Kidney | Not Specified | >100 | [5] |
Note: There is limited publicly available data on the cytotoxicity of GC376 in a broad range of human cancer cell lines and other normal human cell lines. The majority of studies have focused on its antiviral efficacy in the context of coronavirus research.
Mandatory Visualization
Signaling Pathway of GC376 Action
The primary mechanism of action for GC376 involves the inhibition of the viral main protease (Mpro). As a prodrug, GC376 is converted to its active aldehyde form, GC373, which then targets the Mpro.
Caption: Mechanism of action of GC376 in inhibiting viral replication.
Experimental Workflow for Cytotoxicity Testing
A typical workflow for assessing the in vitro cytotoxicity of a compound like GC376 involves several key steps, from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GC376
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a negative control (cells with vehicle) and a blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of GC376 in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of GC376 to the appropriate wells. Add 100 µL of medium with the vehicle (e.g., DMSO) to the negative control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly with a pipette.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration of GC376 compared to the negative control. Plot the percentage of viability against the log of the GC376 concentration to determine the CC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GC376
-
96-well clear, flat-bottom tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol. Include wells for spontaneous LDH release (cells with vehicle), maximum LDH release (cells with lysis buffer), and a blank (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of GC376 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cytotoxicity for each concentration of GC376 using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Plot the percentage of cytotoxicity against the log of the GC376 concentration to determine the CC50 value.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Use of GC376 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC376 is a potent broad-spectrum dipeptide-based protease inhibitor that targets the main protease (Mpro or 3CLpro) of several coronaviruses, an enzyme essential for viral replication.[1][2][3] It acts as a prodrug, converting to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the Mpro active site, thereby inhibiting the processing of viral polyproteins.[1] Given its mechanism of action, GC376 has been investigated as a therapeutic agent, particularly for feline infectious peritonitis (FIP) and more recently, COVID-19.[4][5]
The rationale for using GC376 in combination with other antiviral agents stems from established principles in antiviral therapy: to enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of developing drug-resistant viral strains.[6][7] Combination therapy can achieve synergistic or additive effects by targeting different essential viral processes simultaneously.[5] This document provides an overview of key combination strategies for GC376, summarizing quantitative data and providing detailed experimental protocols based on published studies.
I. Combination Strategies and Efficacy Data
GC376 has been evaluated in combination with several other antiviral agents, primarily targeting the RNA-dependent RNA polymerase (RdRp), another critical enzyme in the coronavirus replication cycle.
GC376 in Combination with RdRp Inhibitors
This is the most studied combination, pairing the Mpro inhibition of GC376 with the viral RNA synthesis blockade by RdRp inhibitors like Remdesivir (and its parent nucleoside GS-441524) and Molnupiravir.
-
GC376 and Remdesivir/GS-441524: This combination targets two distinct, essential steps in viral replication. Studies have shown that this combination produces additive to synergistic effects against SARS-CoV-2.[5][6] In a mouse model of SARS-CoV-2, the combined use of GC376 and GS-441524 was more effective at protecting against infection than either drug alone.[4][8] For Feline Infectious Peritonitis (FIP), combining GC376 and GS-441524 has been shown to shorten treatment duration and improve the cure rate in naturally infected cats.[9][10]
-
GC376 and Molnupiravir: Molnupiravir is another orally available RdRp inhibitor. Studies investigating this combination against SARS-CoV-2 have demonstrated synergistic activity, particularly at earlier time points post-infection.[11][12][13]
GC376 in Combination with Other Protease Inhibitors
-
GC376 and Nirmatrelvir: Nirmatrelvir is another potent Mpro inhibitor. While both drugs target the same enzyme, their combination with an RdRp inhibitor like Molnupiravir has been explored. The combination of Molnupiravir with either GC376 or Nirmatrelvir showed good additive-synergistic activity in vitro against SARS-CoV-2.[12][14]
GC376 in Combination with Immunomodulators
-
GC376 and Interferon-α (IFN-α): IFN-α is a cytokine that activates the host's innate antiviral immune response.[7] Combining GC376 with IFN-α has been shown to have a synergistic effect against human coronaviruses in vitro, suggesting a dual approach of direct viral inhibition and host immune stimulation could be beneficial.[7]
II. Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies on GC376 combination therapies.
Table 1: In Vitro Antiviral Activity of GC376 and Combination Agents against SARS-CoV-2
| Agent(s) | Virus/Cell Line | Metric | Value | Reference |
| GC376 | SARS-CoV-2 / Vero E6 | EC₅₀ | 0.643 ± 0.085 µM | [4] |
| GS-441524 | SARS-CoV-2 / Vero E6 | EC₅₀ | 5.188 ± 2.476 µM | [4] |
| GC376 | SARS-CoV-2 / Vero | EC₅₀ | 0.70 µM | [5] |
| Remdesivir | SARS-CoV-2 / Vero | EC₅₀ | 0.58 µM | [5] |
| GC376 | SARS-CoV-2 / Caco-2 | EC₅₀ | 2.58 ± 0.21 µM | [15] |
| Molnupiravir + GC376 (48h) | SARS-CoV-2 / Vero E6 | HSA Synergy Score | 19.33 (p < 0.0001) | [12][13] |
| Molnupiravir + GC376 (72h) | SARS-CoV-2 / Vero E6 | HSA Synergy Score | 8.61 (Additive) | [12][13] |
| Molnupiravir + Nirmatrelvir (48h) | SARS-CoV-2 / Vero E6 | HSA Synergy Score | 14.2 (p = 0.01) | [12][13] |
| Molnupiravir + Nirmatrelvir (72h) | SARS-CoV-2 / Vero E6 | HSA Synergy Score | 13.08 (p < 0.0001) | [12][13] |
| GC376 + Remdesivir | Human Coronaviruses | Loewe Synergy Score | 17.509 ± 9.38 | [7] |
| GC376 + IFN-α | Human Coronaviruses | Loewe Synergy Score | 15.554 ± 11.84 | [7] |
EC₅₀: 50% effective concentration. HSA: Highest Single Agent. A score >10 is considered synergistic.
Table 2: In Vivo Efficacy of GC376 Combination Therapy
| Combination | Animal Model | Disease | Key Finding | Reference |
| GC376 + GS-441524 | K18-hACE2 Mice | COVID-19 | Low-dose combination effectively protected mice against SARS-CoV-2 infection. | [8] |
| GC376 + GS-441524 | Domestic Cats | Feline Infectious Peritonitis (FIP) | 97.8% survival rate (45/46 cats) after 4 weeks of treatment; shorter duration than monotherapy. | [9][10] |
III. Visualizations: Pathways and Workflows
Mechanism of Action and Combination Strategy
The diagram below illustrates the replication cycle of a coronavirus and highlights the distinct targets of GC376 and RdRp inhibitors, providing the rationale for their combined use.
Caption: Dual inhibition of viral replication by targeting Mpro and RdRp.
Experimental Workflow for Synergy Testing
The following workflow outlines a typical in vitro experiment to determine the synergistic effect of two antiviral compounds.
Caption: Workflow for determining antiviral synergy in cell culture.
IV. Detailed Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol is adapted from studies evaluating the combination of Molnupiravir and GC376 against SARS-CoV-2.[12][13][14]
Objective: To determine if the combination of GC376 and another antiviral agent (Agent X) has a synergistic, additive, or antagonistic effect on viral replication in vitro.
Materials:
-
Cell Line: Vero E6 cells (or other susceptible cell line like Caco-2).
-
Virus: SARS-CoV-2 (or other virus of interest).
-
Compounds: GC376, Agent X (e.g., Molnupiravir, Remdesivir).
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT reagent, DMSO, Crystal Violet, Formalin.
-
Equipment: 96-well cell culture plates, CO₂ incubator (37°C, 5% CO₂), Biosafety Cabinet (BSL-3 for SARS-CoV-2), plate reader.
Methodology:
-
Cell Seeding:
-
Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 2 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Drug Dilution (Checkerboard Format):
-
Prepare stock solutions of GC376 and Agent X in DMSO.
-
Create a 5x5 or larger matrix of drug concentrations. Serially dilute GC376 along the rows and Agent X along the columns. Dilutions should typically range from sub-EC₅₀ to supra-EC₅₀ concentrations for each drug. Include drug-free (virus control) and cell-only (no virus, no drug) wells.
-
-
Infection and Treatment:
-
Working in a BSL-3 facility, remove the culture medium from the cells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1 for 1 hour.
-
After incubation, remove the virus inoculum and wash the cells.
-
Add 100 µL of fresh medium containing the pre-determined drug combinations to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.
-
-
Quantification of Antiviral Effect:
-
Method A: Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to absorbance.
-
-
Method B: Plaque Reduction Assay:
-
Collect supernatants from the treated wells.
-
Perform serial dilutions of the supernatants and use them to infect fresh monolayers of Vero E6 cells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) and incubate for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet to visualize and count plaques. Calculate the viral titer (Plaque Forming Units/mL).
-
-
-
Data Analysis:
-
For the MTT assay, convert absorbance values to percentage of cell viability relative to controls.
-
Use software like SynergyFinder to analyze the dose-response matrix.[11] The software calculates synergy scores based on models like Highest Single Agent (HSA) or Loewe additivity. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model
This protocol is a generalized representation based on studies using the K18-hACE2 mouse model for SARS-CoV-2.[4][8]
Objective: To evaluate the therapeutic efficacy of GC376 in combination with GS-441524 in a lethal infection model of SARS-CoV-2.
Materials:
-
Animal Model: K18-hACE2 transgenic mice (susceptible to SARS-CoV-2).
-
Virus: Mouse-adapted SARS-CoV-2 strain.
-
Compounds: GC376, GS-441524, vehicle control (e.g., PBS, PEG400).
-
Equipment: Animal Biosafety Level 3 (ABSL-3) facility, equipment for intranasal inoculation and intramuscular/subcutaneous injection, instruments for tissue collection.
Methodology:
-
Acclimatization and Grouping:
-
Acclimatize K18-hACE2 mice for one week under standard conditions.
-
Randomly assign mice to treatment groups (e.g., Vehicle, GC376 alone, GS-441524 alone, GC376 + GS-441524 combination). A typical group size is 8-10 mice.
-
-
Infection:
-
Anesthetize the mice lightly (e.g., with isoflurane).
-
Challenge the mice via intranasal inoculation with a lethal dose (e.g., 10⁴ PFU) of the mouse-adapted SARS-CoV-2 virus in a volume of 20-30 µL.
-
-
Treatment:
-
Begin treatment at a specified time point post-infection (e.g., 12 or 24 hours).
-
Administer drugs according to the study design. For example:
-
GC376: 20 mg/kg, subcutaneously (s.c.), twice daily.
-
GS-441524: 10 mg/kg, intramuscularly (i.m.), once daily.
-
-
Continue treatment for a defined period (e.g., 5-7 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and hunched posture.
-
The primary endpoint is typically survival over a 14-day period.
-
Secondary endpoints can include:
-
Viral Load: Euthanize a subset of mice at specific time points (e.g., day 3 and day 5 post-infection). Collect lung and other tissues to quantify viral RNA via RT-qPCR or infectious virus via plaque assay.
-
Histopathology: Collect lung tissue, fix in formalin, and perform H&E staining to assess inflammation and lung injury.
-
-
-
Data Analysis:
-
Compare survival curves between groups using the log-rank (Mantel-Cox) test.
-
Analyze differences in body weight and viral loads between groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
V. Conclusion
The combination of GC376 with other antiviral agents, particularly RdRp inhibitors, represents a promising therapeutic strategy against coronaviruses. The available data consistently demonstrate additive or synergistic effects in vitro and improved outcomes in vivo. This approach, which targets multiple essential viral functions, not only enhances antiviral efficacy but may also serve as a critical tool in mitigating the development of drug resistance. The protocols outlined here provide a framework for the continued investigation and development of these important combination therapies.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 10. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC376 Treatment in Feline Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GC376 in feline patients.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and what is its mechanism of action?
A1: GC376 is a dipeptide-based prodrug that acts as a potent inhibitor of the 3C-like (3CL) protease, an enzyme essential for the replication of many coronaviruses, including Feline Infectious Peritonitis (FIP) virus.[1][2] Upon administration, GC376 is converted to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue in the active site of the 3CL protease. This binding event blocks the proteolytic processing of viral polyproteins, thereby inhibiting viral replication.[1]
Q2: What are the most commonly reported side effects of GC376 treatment in cats?
A2: The most frequently observed side effects are associated with the subcutaneous injection site and developmental changes in juvenile cats. These include:
-
Injection Site Reactions: Transient stinging or pain upon injection, subcutaneous fibrosis (the formation of firm nodules under the skin), and localized hair loss are commonly reported.[2][3]
-
Developmental Abnormalities: In kittens treated before 16-18 weeks of age, delayed development and abnormal eruption of permanent teeth have been noted.[2][4]
Q3: Are there any less common or secondary side effects associated with GC376?
A3: While less common, researchers should be aware of the potential for:
-
Renal Issues: Some cats, particularly older animals or those with pre-existing kidney disease, may exhibit elevated kidney values (BUN, creatinine, SDMA) and a decreased ability to concentrate urine.[5] These effects may or may not be persistent after treatment completion.
-
Secondary Mechanisms: There is emerging evidence that GC376 and related compounds may have a secondary mechanism of action by inhibiting host-cell cathepsin L, a protease involved in viral entry.[6] The clinical significance of this in feline patients is still under investigation.
Troubleshooting Guides
Issue 1: Managing Injection Site Reactions
-
Problem: Development of subcutaneous nodules, hair loss, or signs of pain at the injection site.
-
Troubleshooting Steps:
-
Rotate Injection Sites: To minimize local irritation, it is crucial to rotate the injection sites. Avoid administering consecutive doses in the same location.
-
Monitor for Infection: While uncommon, injection sites should be monitored for signs of secondary bacterial infection (e.g., excessive swelling, heat, discharge). If infection is suspected, appropriate antimicrobial therapy should be considered.
-
Symptomatic Relief: For mild discomfort, no intervention is typically necessary. In cases of significant inflammation or pain, consult with a veterinarian about appropriate supportive care.
-
Observation: Subcutaneous fibrosis and hair loss are generally cosmetic and often resolve over time after the completion of treatment. Surgical intervention is rarely required.
-
Issue 2: Addressing Abnormal Dental Development in Juvenile Patients
-
Problem: Delayed eruption or malformation of permanent teeth in kittens treated with GC376.
-
Troubleshooting Steps:
-
Age Consideration: Be aware that this side effect is primarily observed in cats treated before 16-18 weeks of age.[4][5] The risk is reduced in older kittens and adult cats.
-
Dental Monitoring: For juvenile patients undergoing GC376 treatment, regular oral examinations are recommended to monitor the eruption and development of permanent teeth.
-
Supportive Care: If dental abnormalities lead to difficulty eating or oral pain, consultation with a veterinary dentist is advised to manage the clinical signs and address any malocclusions.
-
Issue 3: Elevated Renal Parameters During Treatment
-
Problem: An increase in BUN, creatinine, or SDMA levels is observed during a routine monitoring blood panel.
-
Troubleshooting Steps:
-
Assess Hydration Status: Dehydration can lead to pre-renal azotemia. Ensure the patient is adequately hydrated. Subcutaneous fluid administration may be beneficial in some cases.[5]
-
Review Patient History: Determine if the cat has a history of renal disease. Patients with pre-existing conditions may be more susceptible to changes in renal values.
-
Urinalysis: Perform a urinalysis to assess urine concentrating ability and check for proteinuria or other abnormalities.
-
Frequency of Monitoring: Increase the frequency of renal parameter monitoring to track the trend. In many cases, these elevations are transient and may return to baseline after treatment.[5]
-
Data Presentation
Table 1: Summary of Reported Side Effects of GC376 Treatment in Feline Patients
| Side Effect Category | Specific Side Effect | Frequency | Patient Population | Source |
| Injection Site Reactions | Transient stinging/pain upon injection | Common | All ages | [4] |
| Subcutaneous fibrosis | Occasional | All ages | [4] | |
| Hair loss at injection site | Occasional | All ages | ||
| Developmental | Delayed/abnormal eruption of permanent teeth | Noted in studies | Cats treated before 16-18 weeks of age | [4][5] |
| Renal | Elevated BUN, creatinine, SDMA | Infrequent | Primarily older cats or those with pre-existing kidney disease | [5] |
| Impaired urine concentration | Infrequent | Primarily older cats or those with pre-existing kidney disease | [5] |
Experimental Protocols
Protocol 1: Monitoring for Side Effects During GC376 Treatment
-
Baseline Assessment:
-
Prior to initiating treatment, perform a complete physical examination, including weight measurement and a thorough oral examination in juvenile patients.
-
Collect baseline blood samples for a complete blood count (CBC) and serum chemistry panel (including BUN, creatinine, ALT, ALP, total bilirubin, albumin, and globulin).
-
In juvenile cats, obtain baseline dental radiographs if dental development is a key endpoint of the study.
-
-
Ongoing Monitoring:
-
Daily: Observe the cat for any changes in demeanor, appetite, or signs of discomfort at the injection sites.
-
Weekly: Weigh the cat and adjust the dosage as needed. Palpate previous injection sites to monitor for the development of subcutaneous nodules.
-
Every 4-6 Weeks: Collect blood samples for a CBC and serum chemistry panel to monitor renal and hepatic parameters.
-
As Needed: If dental abnormalities are suspected in juvenile patients, perform a conscious oral examination. Anesthetized examination with dental radiographs may be warranted at specific study time points.
-
-
Injection Site Reaction Scoring (Model Protocol):
-
At 1, 4, and 24 hours post-injection, visually inspect and gently palpate the injection site.
-
Score the reaction based on a 0-4 scale:
-
0: No observable reaction.
-
1: Mild erythema (redness) or swelling.
-
2: Moderate erythema and swelling, with or without a palpable nodule (<1 cm).
-
3: Marked erythema and swelling, with a palpable nodule (>1 cm).
-
4: Severe reaction with ulceration, necrosis, or signs of severe pain.
-
-
Protocol 2: Assessment of Dental Development in Juvenile Feline Patients (Model Protocol)
-
Patient Selection: Enroll kittens under 12 weeks of age to capture the primary period of permanent tooth eruption.
-
Baseline Examination (Pre-treatment):
-
Under anesthesia, perform a complete oral examination.
-
Chart all deciduous teeth present.
-
Obtain full-mouth dental radiographs to assess the presence and developmental stage of unerupted permanent teeth.
-
-
Follow-up Examinations:
-
Perform anesthetized oral examinations and dental radiography at pre-determined intervals (e.g., 4, 8, and 12 weeks into treatment, and at 6 and 12 months of age).
-
During each examination, chart the eruption status of all permanent teeth.
-
Compare radiographic images to baseline to assess the development of tooth roots and crowns. . Note any abnormalities in tooth morphology, number, or eruption pattern.
-
Mandatory Visualizations
Caption: Mechanism of action of GC376 as a 3CL protease inhibitor.
References
- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Toxicity Study of 28-Day Subcutaneous Injection of Arctigenin in Beagle Dogs [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Structural Investigation of the Interaction between a GC-376-Based Peptidomimetic PROTAC and Its Precursor with the Viral Main Protease of Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaha.org [aaha.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound GC376 and encountering potential resistance in coronaviruses.
Troubleshooting Guides
Issue 1: Reduced GC376 Potency in Antiviral Assays
You observe a decrease in the effectiveness of GC376 in your cell-based antiviral assays, suggesting potential resistance.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Viral Mutation in Mpro Active Site | Sequence the main protease (Mpro) gene of the virus population from your assay to identify potential mutations. Compare the sequence to the wild-type to pinpoint amino acid substitutions. |
| Incorrect Assay Conditions | Verify and optimize assay parameters such as pH, ionic strength, and presence of reducing agents (e.g., DTT), as these can influence inhibitor potency.[1] |
| Cell Line Variability | Ensure consistency in the cell line used (e.g., Vero E6, Calu-3, Huh-7.5), as different cell lines can yield varying results in antiviral testing.[2] |
| Compound Degradation | Confirm the integrity and concentration of your GC376 stock solution. GC376 is a prodrug that converts to the active form, GC373.[3][4] Improper storage can lead to degradation. |
Issue 2: Confirmation of Suspected Resistance Mutations
You have identified a mutation in the Mpro gene and need to confirm if it confers resistance to GC376.
Recommended Experimental Workflow:
-
Reverse Genetics: Introduce the identified mutation into a wild-type infectious clone of the coronavirus.
-
Rescue Mutant Virus: Generate infectious virus particles containing the specific Mpro mutation.
-
Phenotypic Assays: Perform antiviral assays (e.g., plaque reduction or yield reduction assays) to compare the EC50 value of GC376 against the mutant virus versus the wild-type virus. A significant increase in the EC50 for the mutant virus confirms resistance.
-
Biochemical Assays: Express and purify the mutant Mpro enzyme. Determine the IC50 or Ki value of GC376 against the mutant protease and compare it to the wild-type enzyme using a fluorescence resonance energy transfer (FRET) assay.[1][5]
Logical Workflow for Confirming Resistance:
Caption: Workflow for confirming GC376 resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to GC376 in coronaviruses?
A1: The primary mechanism of resistance to GC376 involves mutations in the viral main protease (Mpro or 3CLpro), which is the direct target of the inhibitor.[6] GC376 is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2) in the Mpro active site.[3][7] Mutations in or near the active site can reduce the binding affinity of the drug, thereby decreasing its inhibitory effect.
Q2: How can I screen for GC376-resistant variants in my virus population?
A2: Serial passage of the virus in the presence of sub-lethal concentrations of GC376 is a common method to select for resistant variants.[8] The concentration of GC376 can be gradually increased over subsequent passages. The resulting virus population can then be subjected to next-generation sequencing (NGS) to identify mutations that have become enriched.[9][10][11]
Experimental Workflow for Selecting Resistant Variants:
Caption: Workflow for selecting GC376-resistant viral variants.
Q3: What strategies can be employed to overcome GC376 resistance?
A3:
-
Combination Therapy: Using GC376 in combination with an antiviral that has a different mechanism of action can be highly effective. For example, combining a protease inhibitor like GC376 with a polymerase inhibitor like Remdesivir can produce an additive or synergistic effect and suppress the emergence of drug resistance.[12][13][14]
-
Development of Second-Generation Inhibitors: Structural analysis of how resistance mutations affect GC376 binding can guide the design of new inhibitors that are effective against resistant strains.[15][16]
Signaling Pathway for Combination Therapy:
References
- 1. Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 5. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-Generation Sequencing for Confronting Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Unveiling mutation effects on the structural dynamics of the main protease from SARS-CoV-2 with hybrid simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC376 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing GC376 dosage for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for GC376 in in vivo mouse studies?
A1: Based on published studies, a common starting dose for GC376 in mouse models, such as the K18-hACE2 model for SARS-CoV-2, is 20 mg/kg administered intraperitoneally (IP).[1] However, the optimal dose can vary depending on the animal model, the specific virus being studied, and the route of administration. It is crucial to perform dose-finding studies to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: What is the mechanism of action of GC376?
A2: GC376 is a prodrug of GC373.[2][3] It acts as a potent inhibitor of the 3C-like protease (3CLpro or Mpro), a viral enzyme essential for the processing of polyproteins into functional viral proteins.[2][4][5] By inhibiting Mpro, GC376 disrupts viral replication.[4][5] Some evidence also suggests a potential secondary mechanism of action through the inhibition of host-cell cathepsin L, which is involved in viral entry.[6][7]
Q3: What are the common vehicles used for formulating GC376 for in vivo administration?
A3: GC376 has been formulated in various vehicles for in vivo studies. Common formulations include:
-
A solution of 10% ethanol and 90% polyethylene glycol 400 (PEG-400).[4][8]
-
A solution of 10% ethanol, 50% PEG-400, and 40% phosphate-buffered saline (PBS).[9]
The choice of vehicle can impact the solubility and bioavailability of the compound, so it is important to select a formulation that is appropriate for the chosen route of administration and animal model.
Q4: Is GC376 toxic in vivo?
A4: Studies in K18-hACE2 mice have shown that GC376 is not toxic at the doses administered.[10][11][12] However, in studies with cats treated for Feline Infectious Peritonitis (FIP), some side effects have been observed, including transient stinging at the injection site, subcutaneous fibrosis, hair loss, and abnormal eruption of permanent teeth in juvenile cats.[13] As with any experimental compound, it is essential to conduct thorough toxicity assessments in your specific model.
Q5: What is the in vivo efficacy of GC376?
A5: In vivo studies of GC376 against SARS-CoV-2 in K18-hACE2 mice have demonstrated modest efficacy.[14] While it did not significantly improve clinical symptoms or survival, treatment with GC376 resulted in milder tissue lesions, reduced viral loads, and decreased inflammation, particularly in the brain.[10][11][12] It is important to note that the efficacy of GC376 can be influenced by factors such as the viral dose and the timing of treatment initiation.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy | Suboptimal dosage. | Conduct a dose-response study to identify the optimal dose. |
| Poor bioavailability. | Optimize the drug formulation and/or route of administration. Consider pharmacokinetic studies to assess drug exposure.[15] | |
| Timing of treatment initiation. | Initiate treatment at different time points post-infection to determine the optimal therapeutic window. | |
| Observed Toxicity/Adverse Events | High dosage. | Reduce the dose or frequency of administration. |
| Formulation issues. | Ensure the vehicle is well-tolerated and appropriate for the route of administration. Test the vehicle alone as a control. | |
| Off-target effects. | Investigate potential off-target activities of GC376 in your model system. | |
| Compound Precipitation in Formulation | Low solubility of GC376 in the chosen vehicle. | Try alternative vehicle compositions, such as varying the percentages of ethanol, PEG-400, and PBS. Gentle heating and sonication may aid dissolution. |
| Incorrect pH of the solution. | Adjust the pH of the formulation to improve solubility, if compatible with the compound's stability and in vivo administration. | |
| Variability in Experimental Results | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration (e.g., proper IP or subcutaneous injection). |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of GC376 against SARS-CoV-2 in K18-hACE2 Mice
| Parameter | High Virus Dose (1x10^5 TCID50/mouse) | Low Virus Dose (1x10^3 TCID50/mouse) | Reference |
| Survival | Slight improvement from 0% to 20% with GC376 treatment. | No significant improvement in survival. | [10][11] |
| Viral Load (Brain) | Not specified. | 5-log reduction in viral titers in GC376-treated mice compared to vehicle controls. | [10][11] |
| Tissue Lesions | Milder tissue lesions with GC376 treatment. | Milder tissue lesions with GC376 treatment. | [10][11] |
| Inflammation | Reduced inflammation with GC376 treatment. | Reduced inflammation with GC376 treatment. | [10][11] |
Table 2: Pharmacokinetic Parameters of GC376 in Mice
| Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Level (Tmax) | 0.22 ± 0.07 h | Intramuscular (i.m.) | [15] |
| Maximum Plasma Concentration (Cmax) | 46.70 ± 10.69 µg/ml | Intramuscular (i.m.) | [15] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of GC376 in a SARS-CoV-2 Mouse Model
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus: SARS-CoV-2.
-
GC376 Formulation: Prepare a stock solution of GC376 in a vehicle of 10% ethanol and 90% PEG-400.
-
Experimental Groups:
-
Group 1: Mock-infected + Vehicle control.
-
Group 2: Mock-infected + GC376 treatment.
-
Group 3: SARS-CoV-2 infected + Vehicle control.
-
Group 4: SARS-CoV-2 infected + GC376 treatment.
-
-
Infection: Intranasally infect mice with a predetermined dose of SARS-CoV-2 (e.g., 1x10^3 or 1x10^5 TCID50/mouse).
-
Treatment: Administer GC376 (e.g., 20 mg/kg) or vehicle via intraperitoneal (IP) injection starting at a specified time post-infection (e.g., 3 hours) and continue for a defined period (e.g., daily for 7 days).[14]
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.
-
Endpoint Analysis: At the study endpoint, collect tissues (e.g., lungs, brain) for viral load determination (e.g., via RT-qPCR or plaque assay), histopathological analysis, and assessment of inflammatory markers.
Visualizations
Caption: Mechanism of action of GC376 as a viral Mpro inhibitor.
Caption: General experimental workflow for in vivo efficacy studies of GC376.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 5. GC376 - Wikipedia [en.wikipedia.org]
- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antiviralgc367.wixsite.com [antiviralgc367.wixsite.com]
- 9. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC376 Stability and Proper Storage
Welcome to the technical support center for GC376. This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for GC376 to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and how does it work?
GC376 is a broad-spectrum antiviral compound that acts as a prodrug of GC373.[1][2] As a protease inhibitor, it blocks the 3C-like protease (3CLpro), an enzyme crucial for the replication of many viruses, including coronaviruses.[1][2] In an aqueous environment, the bisulfite adduct GC376 readily converts to its active aldehyde form, GC373, which then forms a covalent bond with the cysteine residue in the active site of the protease, inhibiting its function.[3][4]
Q2: How should I store lyophilized GC376 powder?
For long-term storage, lyophilized GC376 powder should be stored at -20°C, where it can remain stable for up to three years.[5] For shorter periods, it can be stored at 4°C for up to two years.[5] It is important to keep the powder in a tightly sealed container to protect it from moisture.
Q3: What are the recommended solvents for dissolving GC376?
GC376 is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5] It is considered insoluble in water.[5] For in vitro assays, DMSO is commonly used to prepare stock solutions.[6] For in vivo studies in animal models, a formulation of 10% ethanol and 90% polyethylene glycol 400 (PEG400) has been used.
Q4: How should I store GC376 in solution?
The stability of GC376 in solution is dependent on the solvent and storage temperature. Stock solutions of GC376 in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Q5: Does GC376 degrade in aqueous solutions?
Yes, GC376 is a prodrug that converts to the active aldehyde, GC373, in aqueous solutions.[3][4] This conversion is expected and necessary for its antiviral activity. In aqueous media, GC373 can exist as a mixture of stereoisomers due to epimerization.[7]
Stability and Storage Data
The following tables summarize the recommended storage conditions for GC376 in both solid and solution forms.
Table 1: Storage Conditions for Lyophilized GC376 Powder
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years[5] |
| 4°C | Up to 2 years |
Table 2: Storage Conditions for GC376 in Solution
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 1 year[5] |
| DMSO | -20°C | Up to 1 month[5] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized GC376
-
Bring the vial of lyophilized GC376 powder to room temperature before opening.
-
Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
For long-term storage of the stock solution, aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation of GC376 in Cell Culture Media
-
Problem: You observe precipitation or cloudiness in your cell culture medium after adding the GC376 stock solution.
-
Potential Causes:
-
Poor Solubility in Aqueous Media: GC376 has limited solubility in aqueous solutions, and high concentrations can lead to precipitation.[8]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with GC376 and reduce its solubility.
-
pH and Temperature Effects: Changes in pH and temperature can affect the solubility of the compound.
-
-
Solutions:
-
Optimize Final Concentration: Determine the maximum soluble concentration of GC376 in your specific cell culture medium through a solubility test prior to your experiment.
-
Pre-warm the Media: Before adding the GC376 stock solution, ensure your cell culture medium is pre-warmed to 37°C.[9]
-
Dilute Stock Solution Gradually: Add the GC376 stock solution to the culture medium dropwise while gently swirling to ensure proper mixing and avoid localized high concentrations.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
Issue 2: Inconsistent Experimental Results
-
Problem: You are observing variability in the efficacy of GC376 between experiments.
-
Potential Causes:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of the GC376 stock solution can lead to its degradation.
-
Inaccurate Pipetting: Inaccurate measurement of the stock solution can lead to variations in the final concentration.
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your GC376 stock solution to avoid multiple freeze-thaw cycles.[5]
-
Use Calibrated Pipettes: Ensure that your pipettes are properly calibrated to accurately dispense the required volume of the stock solution.
-
Prepare Fresh Dilutions: For critical experiments, prepare fresh dilutions of GC376 from a properly stored stock solution immediately before use.
-
Visualizing the Mechanism of Action
The following diagram illustrates the conversion of the prodrug GC376 to its active form GC373 and its subsequent inhibition of the 3C-like protease.
Caption: Conversion of GC376 to its active form, GC373, and protease inhibition.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Oral Bioavailability of GC376
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GC376. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges of its oral delivery.
Frequently Asked Questions (FAQs)
Q1: What is GC376 and why is its oral bioavailability a concern?
A1: GC376 is a dipeptide-based bisulfite prodrug that converts to its active aldehyde form, GC373, under physiological conditions.[1][2] It is a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses, making it a significant candidate for antiviral therapy.[2][3][4] However, its development for oral administration is hampered by low bioavailability.[5][6] This means that when taken orally, only a small fraction of the drug reaches the systemic circulation in its active form, which can limit its therapeutic effectiveness.[7][8]
Q2: What are the primary factors contributing to the poor oral bioavailability of GC376?
A2: The low oral bioavailability of GC376 is likely due to a combination of factors including:
-
Poor aqueous solubility: GC376 has limited solubility in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]
-
Low membrane permeability: The physicochemical properties of the molecule may restrict its ability to pass through the intestinal epithelial barrier.[1]
-
First-pass metabolism: The drug may be extensively metabolized in the liver and/or the intestinal wall before it can reach systemic circulation.[7][9][10] This pre-systemic metabolism can significantly reduce the amount of active drug available.[11]
-
Efflux transporter activity: GC376 may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal epithelium, which actively transport the drug back into the intestinal lumen, thereby reducing its net absorption.
Q3: What are some of the formulation strategies being explored to improve the oral bioavailability of GC376?
A3: Researchers are investigating several formulation approaches to overcome the bioavailability challenges of GC376. These strategies, common for poorly absorbed drugs, include:
-
Prodrugs: While GC376 is itself a prodrug of GC373, further chemical modifications to create new prodrugs could enhance its solubility and permeability.[12]
-
Nanoparticle-based delivery systems: Encapsulating GC376 in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal mucosa.[13][14][15]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized form.[16][17]
-
Co-administration with absorption enhancers: Using excipients that can transiently increase the permeability of the intestinal epithelium is another potential strategy.[13][18]
Troubleshooting Guides
Issue 1: Undetectable or very low plasma concentrations of GC376 in animal models after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor solubility and dissolution | 1. Verify the solubility of your GC376 formulation in simulated gastric and intestinal fluids. 2. Consider formulation strategies to enhance solubility, such as micronization, nanosuspensions, or solid dispersions.[19] 3. Utilize lipid-based formulations like SEDDS to improve solubilization.[16] |
| Extensive first-pass metabolism | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of GC376. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval). 3. Prodrug approaches could be designed to release the active drug after bypassing the primary sites of first-pass metabolism.[12] |
| Efflux by transporters (e.g., P-gp) | 1. Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine if GC376 is a substrate for efflux pumps.[20][21] 2. If efflux is confirmed, formulation strategies that can inhibit or bypass these transporters, such as certain nanoparticles or specific excipients, may be beneficial. |
| Degradation in the GI tract | 1. Assess the stability of GC376 at different pH values simulating the stomach and intestine. 2. Enteric-coated formulations can protect the drug from the acidic environment of the stomach.[15] |
Issue 2: High variability in plasma concentrations between individual animals in oral pharmacokinetic studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation dosing | 1. Ensure your formulation is homogenous and that the dosing volume is accurate for each animal's weight. 2. For suspensions, ensure adequate mixing before each administration. |
| Physiological variability | 1. Standardize the fasting state of the animals before dosing, as the presence of food can significantly impact drug absorption.[22] 2. Consider the impact of the gut microbiome, which can vary between animals and influence drug metabolism. |
| Saturation of absorption mechanisms | 1. If absorption involves a saturable transport mechanism, this can lead to non-linear pharmacokinetics and higher variability. 2. Conduct dose-escalation studies to investigate the dose-proportionality of GC376 absorption. |
Pharmacokinetic Data Summary
The following table summarizes available pharmacokinetic data for GC376 from a study in mice. Note that the administration route in this particular study was intramuscular, highlighting the need for further research on oral formulations.
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) |
| GC376 | Mouse | 50 | i.m. | 46.70 ± 10.69 | 0.22 ± 0.07 |
Data from a preclinical study evaluating GC376 in mice.[23]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Assessing Intestinal Absorption and Efflux
This protocol is a generalized procedure for evaluating the permeability of a compound like GC376 across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[21][24][25]
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 12-well plates with 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >300 Ω·cm²) to confirm monolayer integrity.[25]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
3. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For Apical to Basolateral (A-B) transport (absorptive direction): Add the test compound (e.g., 10 µM GC376) to the apical (upper) chamber. The basolateral (lower) chamber should contain fresh transport buffer.
-
For Basolateral to Apical (B-A) transport (efflux direction): Add the test compound to the basolateral chamber, with fresh buffer in the apical chamber.
-
To investigate the role of efflux transporters like P-gp, run parallel experiments in the presence of a specific inhibitor (e.g., verapamil).[21]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[20]
-
Visualizations
Caption: A workflow for troubleshooting poor oral bioavailability.
Caption: Mechanism of a prodrug strategy to improve oral delivery.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Better therapeutic effect of oral administration of GS441524 compared with GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. WITHDRAWN | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharm-int.com [pharm-int.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 23. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. enamine.net [enamine.net]
Technical Support Center: Enhancing GC376 Binding Affinity through P3 Position Modification
Welcome to the technical support center for researchers engaged in the development of GC376-based protease inhibitors. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist you in modifying the P3 position of GC376 to enhance its binding affinity to viral main proteases (Mpro).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for modifying the P3 position of GC376?
The primary goal of modifying the P3 position of GC376 is to improve its binding affinity and potency against viral main proteases (Mpro). The benzyl group at the P3 position of the parent GC376 interacts with the S3 subsite on the surface of the Mpro. However, structural studies have revealed a deeper, more accommodating S4 pocket in the vicinity.[1] By introducing moieties at the P3 position that can effectively occupy this S4 pocket, it is possible to establish additional favorable interactions, such as enhanced dipole interactions, leading to a lower half-maximal inhibitory concentration (IC50) and improved overall efficacy.[2][3]
Q2: What are some successful modifications at the P3 position of GC376?
Researchers have reported several successful modifications to the P3 position that have resulted in enhanced inhibitory activity. These include the substitution of the benzyl group with:
-
3-Fluorobenzyl: This modification can lead to favorable dipole-dipole interactions within the S4 pocket.[1]
-
3-Chlorophenylethyl: The introduction of a chloro-substituted phenyl ring can also enhance binding affinity.[1]
-
4-Methoxyindole: This larger, heterocyclic moiety has been shown to effectively occupy the S4 pocket, leading to a significant increase in binding affinity.[1]
These modifications have been shown to improve IC50 values in in vitro assays.[1][2]
Q3: What is the mechanism of action of GC376 and its analogs?
GC376 is a prodrug that is administered as a bisulfite adduct. In an aqueous environment, it readily converts to its active aldehyde form, GC373.[2][4] This active form acts as a reversible, covalent inhibitor of the viral Mpro. The aldehyde warhead of GC373 forms a hemithioacetal with the catalytic cysteine residue (Cys145) in the active site of the Mpro, thereby blocking its proteolytic activity and inhibiting viral replication.[5][6]
Q4: What are some common challenges encountered when working with GC376 and its analogs?
Researchers may face several challenges during the synthesis, purification, and testing of GC376 analogs:
-
Solubility: Peptide-based inhibitors, including GC376 analogs, can exhibit poor solubility in aqueous buffers, which can complicate in vitro assays and in vivo studies.[2]
-
Synthesis and Purification: The multi-step synthesis of these analogs can be challenging, with potential for side reactions and difficulties in purification.
-
Unexpected Binding Modes: Crystallographic studies have sometimes revealed unexpected binding orientations of inhibitors within the Mpro active site, which can complicate structure-activity relationship (SAR) analysis.[1][7]
-
Assay Variability: FRET-based enzyme inhibition assays can be sensitive to various factors, leading to variability in IC50 measurements.
This technical support center provides detailed guides to address these and other common issues.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired P3-modified analog | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS). | - Use a higher excess of amino acid and coupling reagents.- Increase coupling time or temperature.- Consider using a more efficient coupling reagent like HATU or HCTU. |
| Side reactions such as racemization or diketopiperazine formation. | - For racemization, use an appropriate base and coupling reagent combination.- To minimize diketopiperazine formation, especially with Proline as the second amino acid, consider using a dipeptide coupling strategy.[6] | |
| Difficulty in cleaving the peptide from the resin. | - Ensure the cleavage cocktail (e.g., TFA with scavengers) is fresh and appropriate for the protecting groups used.- Increase cleavage time. | |
| Presence of multiple impurities after purification | Incomplete removal of protecting groups. | - Optimize the cleavage cocktail and time.- Use scavengers like triisopropylsilane (TIS) and water to quench reactive carbocations. |
| Formation of deletion or truncated peptide sequences during SPPS. | - Ensure efficient coupling at each step by performing a Kaiser test or other qualitative tests.- Double-couple difficult amino acids. | |
| Oxidation of sensitive residues (e.g., Methionine). | - Perform synthesis and purification under an inert atmosphere (e.g., argon or nitrogen).- Add antioxidants like DTT to buffers. | |
| Poor solubility of the purified analog | The inherent hydrophobicity of the peptide sequence. | - Attempt to dissolve the compound in a small amount of an organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer.[8]- Modify the peptide sequence to include more hydrophilic residues if tolerated for binding.- Consider formulation strategies such as the use of co-solvents or cyclodextrins.[2] |
Biochemical Assays (FRET-based Mpro Inhibition)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | Inconsistent enzyme activity. | - Ensure the Mpro enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.- Prepare fresh enzyme dilutions for each experiment. |
| Inaccurate compound concentrations. | - Verify the concentration of your stock solutions using a reliable method (e.g., UV-Vis spectroscopy if the compound has a chromophore).- Perform serial dilutions carefully. | |
| Assay conditions not optimized. | - Optimize buffer components, pH, and temperature for the FRET assay.[9]- Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme.[9] | |
| No inhibition observed for a newly synthesized analog | The compound is inactive. | - Confirm the identity and purity of the compound using LC-MS and NMR. |
| The compound has precipitated out of the assay buffer. | - Visually inspect the assay plate for any signs of precipitation.- Test the solubility of the compound in the assay buffer at the tested concentrations. | |
| The FRET substrate is not optimal. | - Ensure the FRET substrate is a validated and sensitive substrate for the Mpro being used.[10] | |
| Fluorescence signal is unstable or shows high background | Compound autofluorescence or quenching. | - Screen your compounds for autofluorescence at the excitation and emission wavelengths of the FRET assay.- If autofluorescence is an issue, consider using a different fluorescent probe with distinct spectral properties. |
| Light scattering from precipitated compound. | - Centrifuge the assay plate before reading to pellet any precipitate. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of singly and doubly modified GC376 analogs against SARS-CoV-2 Mpro.
Table 1: Inhibitory Activity of Singly Modified GC373 Aldehyde Derivatives [1]
| Compound | P2 Modification | P3 Modification | IC50 (µM) |
| GC373 | Isopropyl | Benzyl | 0.40 ± 0.05 |
| 1a | Cyclopropyl | Benzyl | 0.09 ± 0.01 |
| 1d | Isopropyl | 3-Fluorobenzyl | 0.13 ± 0.01 |
| 1e | Isopropyl | 3-Chlorophenylethyl | 0.15 ± 0.01 |
| 1f | Isopropyl | 4-Methoxyindole | 0.05 ± 0.01 |
Table 2: Inhibitory Activity of Doubly Modified GC376 Bisulfite Adduct Derivatives [1]
| Compound | P2 Modification | P3 Modification | IC50 (µM) |
| GC376 | Isopropyl | Benzyl | 0.20 ± 0.02 |
| 2c | Cyclopropyl | 3-Fluorobenzyl | 0.07 ± 0.01 |
| 2d | Cyclopropyl | 3-Chlorophenylethyl | 0.08 ± 0.01 |
| 2e | Cyclopropyl | 4-Methoxyindole | 0.04 ± 0.01 |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of P3-Modified GC376 Analogs
This protocol outlines the general steps for synthesizing a dipeptidyl aldehyde inhibitor with a modified P3 group using Fmoc-based solid-phase chemistry.
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang resin with the P1 glutamine surrogate. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the P1 residue by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling (P2): Couple the Fmoc-protected P2 amino acid (e.g., Fmoc-Leucine-OH) to the deprotected P1 residue using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Monitor the reaction for completion using a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added P2 residue as described in step 2.
-
Capping (P3 Modification): Couple the desired carboxylic acid corresponding to the P3 modification (e.g., 3-fluorobenzoic acid) to the deprotected N-terminus of the P2 residue. This step is also performed using a coupling reagent and a base in DMF.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Bisulfite Adduct Formation (Optional): To prepare the prodrug form (e.g., GC376 analog), the purified peptide aldehyde can be treated with sodium bisulfite in an aqueous solution.
Protocol for FRET-Based Mpro Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of GC376 analogs against Mpro.
-
Reagent Preparation:
-
Assay Buffer: Prepare an optimized assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Mpro Solution: Dilute the Mpro enzyme to the desired working concentration in the assay buffer.
-
FRET Substrate Solution: Dissolve the FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO to create a stock solution and then dilute to the working concentration in the assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add a small volume of the inhibitor solution to each well.
-
Add the Mpro solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the design, synthesis, and evaluation of P3-modified GC376 analogs.
Caption: Logical relationship of P3 modification for enhanced binding affinity.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GC376 Solubility with Choline Counter-Ion
This technical support center provides researchers, scientists, and drug development professionals with guidance on using choline as a counter-ion to increase the aqueous solubility of the antiviral compound GC376.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the solubility of the standard sodium salt of GC376?
A1: The standard sodium salt of GC376 has limited aqueous solubility. At high concentrations (around 440 mM), it forms a clear, viscous solution. However, upon dilution, it can become a cloudy, colloidal dispersion before becoming fully homogeneous at lower concentrations (around 5 mM). This behavior can complicate formulation and administration, particularly for achieving higher dosage concentrations in small volumes.[1]
Q2: How does replacing the sodium counter-ion with choline improve GC376 solubility?
A2: Replacing the Na+ counter-ion with choline significantly enhances the aqueous solubility of GC376.[1][2] The choline cation, with its larger solvation radius, improves the overall solubility characteristics of the bisulfite adduct prodrug.[1] The resulting compound, GC376-Choline (GC376-Cho), demonstrates a substantial increase in molar solubility compared to the sodium salt.[1]
Q3: What is the quantitative improvement in solubility when using the choline salt of GC376?
A3: The choline salt of GC376 (GC376-Cho) shows a molar solubility increase of over 90% compared to the standard sodium salt (GC376-Na).[1] Additionally, GC376-Cho did not appear to form the same turbid solutions as GC376-Na at concentrations of 50 mM in water.[1]
Q4: Are there other counter-ions that can improve GC376 solubility?
A4: Yes, potassium has also been investigated as an alternative counter-ion. The potassium salt of GC376 (GC376-K) showed an approximate 30% increase in molar solubility compared to the sodium salt.[1]
Q5: Does the modification of the counter-ion affect the antiviral activity of GC376?
A5: The primary purpose of replacing the counter-ion is to improve the physicochemical property of solubility. GC376 is a prodrug of the active aldehyde GC373. The counter-ion is part of the bisulfite adduct, which is designed to increase hydrophilicity and is expected to readily convert to the active aldehyde form in vivo. While the cited research focuses on solubility, it is anticipated that the choice of a "Generally Regarded As Safe" (GRAS) counter-ion like choline would not negatively impact the ultimate bioactivity of the parent compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or turbid solution upon dilution of concentrated GC376-Na stock. | GC376-Na forms colloidal aggregates at certain concentrations.[1] | For applications requiring higher concentrations without precipitation, consider synthesizing or obtaining the choline salt of GC376 (GC376-Cho), which exhibits enhanced solubility and reduced tendency to form turbid solutions.[1] Alternatively, work with concentrations below the threshold for colloid formation (e.g., < 5 mM).[1] |
| Difficulty achieving desired concentration for in vivo studies due to poor solubility. | The limited aqueous solubility of GC376-Na restricts the maximum achievable concentration in a given volume.[1] | Utilize the choline salt of GC376 (GC376-Cho) to take advantage of its >90% increase in molar solubility.[1] This allows for the preparation of more concentrated stock solutions, enabling the administration of smaller injection volumes. |
| Inconsistent results in cellular assays. | Poor solubility or precipitation of GC376-Na in cell culture media could lead to variability in the effective concentration. | Ensure complete dissolution of the compound in the vehicle before adding to the media. Consider using GC376-Cho for better solubility and stability in aqueous media. |
Quantitative Data: Solubility of GC376 Salts
| Compound | Counter-Ion | Relative Molar Solubility Increase (Compared to GC376-Na) | Observation at 50 mM in Water |
| GC376 | Sodium (Na+) | - | Forms a turbid solution[1] |
| GC376-K | Potassium (K+) | ~30%[1] | Not specified |
| GC376-Cho | Choline | >90%[1] | Did not appear to form a turbid solution[1] |
Experimental Protocols
Synthesis of GC376-Choline (GC376-Cho)
This protocol is adapted from the methodology described in the literature for the synthesis of GC376 derivatives.[1]
Objective: To synthesize the choline salt of the GC376 bisulfite adduct from its parent aldehyde, GC373.
Materials:
-
GC373 (the parent aldehyde of GC376)
-
Choline bisulfite solution
-
Appropriate solvent system (e.g., aqueous media)
-
Purification apparatus (e.g., HPLC)
-
Lyophilizer
Methodology:
-
Preparation of Choline Bisulfite Solution: Prepare a solution of choline bisulfite in an appropriate aqueous solvent.
-
Reaction: Dissolve GC373 in a suitable solvent. Add the choline bisulfite solution to the GC373 solution. The reaction involves the nucleophilic addition of the bisulfite to the aldehyde group of GC373, with choline as the counter-ion.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the formation of the GC376-Cho adduct.
-
Purification: Once the reaction is complete, purify the resulting GC376-Cho using a suitable method like preparative HPLC to isolate the desired product from any unreacted starting materials or byproducts.
-
Lyophilization: Lyophilize the purified fractions containing GC376-Cho to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the synthesized GC376-Cho using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Caption: Logical workflow for enhancing GC376 solubility via counter-ion exchange.
References
Challenges in the clinical development of GC376 for human use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the clinical development of GC376 for human use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GC376?
GC376 is a dipeptide-based prodrug that is converted to its active aldehyde form, GC373.[1] It functions as a potent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses, including SARS-CoV-2.[2][3] Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins, a critical step in viral replication and transcription.[4][5] GC373 covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, forming a hemithioacetal and thereby blocking its enzymatic activity.[1][6]
Q2: What is the rationale for considering GC376 for human use against COVID-19?
The primary rationale stems from its broad-spectrum activity against a range of coronaviruses, including those that infect humans like SARS-CoV, MERS-CoV, and SARS-CoV-2.[2][7] GC376 has demonstrated significant success in treating feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, providing a strong preclinical proof-of-concept.[2][8] Furthermore, in vitro and in vivo studies in mice have shown its efficacy in inhibiting SARS-CoV-2 replication.[9][10][11] The high degree of conservation in the Mpro active site across different coronaviruses supports the potential for GC376 to be an effective pan-coronavirus inhibitor.[2]
Q3: What are the known side effects of GC376 from animal studies?
In studies involving cats treated for FIP, side effects associated with GC376 administration have included transient stinging at injection sites, subcutaneous fibrosis, hair loss, and abnormal eruption of permanent teeth in juvenile cats.[2] These observations highlight the need for careful safety and toxicity evaluation in human clinical trials.
Q4: Are there concerns about the development of viral resistance to GC376?
While some research suggests that the feline coronavirus 3CLpro has a high genetic barrier to developing resistance against GC376, the potential for resistance in SARS-CoV-2 is a critical consideration for its clinical development.[12] As with other antiviral agents, the high mutation rate of RNA viruses like SARS-CoV-2 could lead to the emergence of resistant strains.[13] Combination therapy with other antiviral agents, such as remdesivir, has been proposed as a strategy to enhance efficacy and mitigate the risk of resistance.[2]
Troubleshooting Guide
Problem 1: Inconsistent results in in vitro antiviral assays.
-
Possible Cause 1: Compound Solubility and Stability. GC376 has limited aqueous solubility and may self-aggregate in water, which can affect its effective concentration in assays.[14][15]
-
Troubleshooting Tip: Ensure proper solubilization of GC376. The use of specific solvents or formulations, such as a solution of 10% ethanol and 90% PEG-400 as used for injections in cats, may be necessary.[16] For in vitro studies, consider the use of freshly prepared solutions and assess for any precipitation. The development of more soluble derivatives or formulations, like micellar solutions, is also being explored.[14]
-
-
Possible Cause 2: Cell Line Dependent Efficacy. The antiviral potency of Mpro inhibitors can be influenced by the host cell line used in the assay.[17] This may be due to differences in viral entry pathways. For example, some Mpro inhibitors also exhibit off-target activity against host cathepsins, which are involved in one of the viral entry pathways. In cell lines expressing TMPRSS2, which facilitates another entry pathway, the reliance on cathepsins is reduced, and the apparent potency of non-selective inhibitors may decrease.[18]
-
Troubleshooting Tip: Characterize the viral entry pathways in your chosen cell line. It is recommended to test the efficacy of GC376 in multiple cell lines, including those that express TMPRSS2, to get a more comprehensive understanding of its antiviral activity.
-
Problem 2: Difficulty in translating in vitro efficacy to in vivo animal models.
-
Possible Cause 1: Pharmacokinetic Properties. The in vivo efficacy of GC376 can be limited by its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[19][20] Studies in mice have suggested that the pharmacokinetic properties of GC376 may be less favorable than other antiviral compounds like GS-441524.[19][20]
-
Troubleshooting Tip: Conduct thorough pharmacokinetic studies in the selected animal model to determine the optimal dosing regimen (dose and frequency) and route of administration. It may be necessary to explore different formulations or delivery methods to improve bioavailability and maintain therapeutic concentrations at the site of infection.
-
-
Possible Cause 2: Off-Target Effects. As with in vitro assays, off-target effects on host proteases could influence in vivo efficacy and toxicity.[17]
-
Troubleshooting Tip: Perform comprehensive safety and toxicology studies in animal models to identify any potential off-target effects. This should include histopathological examination of major organs.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of GC376 against Coronaviruses
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | - | 3.37 | >200 | >59 | [2] |
| SARS-CoV-2 | Vero E6 | - | 1.5 | - | - | - | [4] |
| SARS-CoV-2 | Vero E6 | - | 0.89 | - | - | - | [6] |
| SARS-CoV-2 | - | Mpro Inhibition | 0.030 | - | - | - | [5] |
| SARS-CoV | - | Mpro Inhibition | 4.35 | - | - | - | [6] |
| MERS-CoV | - | Mpro Inhibition | 1.56 | - | - | - | [6] |
| FIPV | - | Mpro Inhibition | 0.72 | - | - | - | [6] |
| Human Coronaviruses (NL63, 229E, OC43) | Various | - | - | <3 | >20 | >6.7 | [12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50
Experimental Protocols
1. Thermal Shift Assay (TSA) for Compound Binding to Mpro
-
Objective: To assess the direct binding of GC376 to the SARS-CoV-2 Mpro by measuring the change in protein melting temperature.
-
Methodology:
-
Purify recombinant SARS-CoV-2 Mpro protein.
-
Prepare a reaction mixture containing the purified Mpro protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Add GC376 at various concentrations to the reaction mixture. A control with no compound should also be prepared.
-
Incubate the mixture for a defined period to allow for compound binding.
-
Use a real-time PCR instrument to gradually increase the temperature of the samples from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 99°C).
-
Monitor the fluorescence of the dye. As the protein unfolds (melts), the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
A shift in the Tm in the presence of GC376 compared to the control indicates direct binding of the compound to the protein.[4]
-
2. Plaque Reduction Assay for Antiviral Activity
-
Objective: To determine the concentration of GC376 required to inhibit viral replication, measured by a reduction in the number of viral plaques.
-
Methodology:
-
Seed a suitable cell line (e.g., Vero E6 cells) in multi-well plates and grow to confluence.
-
Prepare serial dilutions of GC376 in cell culture medium.
-
Infect the cell monolayers with a known amount of SARS-CoV-2 (to produce a countable number of plaques).
-
After a short incubation period to allow for viral adsorption, remove the virus inoculum.
-
Add an overlay medium containing the different concentrations of GC376. The overlay medium is typically semi-solid (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques at each drug concentration and compare to the virus-only control.
-
The EC50 value is calculated as the concentration of GC376 that reduces the number of plaques by 50%.[2]
-
Visualizations
Caption: Mechanism of action of GC376 in inhibiting coronavirus replication.
Caption: Challenges in the clinical development pipeline of GC376.
References
- 1. GC376 - Wikipedia [en.wikipedia.org]
- 2. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease targeted COVID-19 drug discovery and its challenges: Insight into viral main protease (Mpro) and papain-like protease (PLpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anivive Initiates Two Pre-Clinical Studies of Investigational Antiviral GC376 for the Treatment of COVID-19 [prnewswire.com]
- 8. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 9. news-medical.net [news-medical.net]
- 10. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 12. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges for developing selective viral protease inhibitors as antiinfectives. – Ingentium Magazine [magazine.ingentium.com]
- 14. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 17. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
GC376 vs. Remdesivir: A Comparative Guide to SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The global scientific community has intensely focused on identifying effective antiviral therapies to combat the SARS-CoV-2 virus. Among the numerous candidates, the protease inhibitor GC376 and the nucleotide analog remdesivir have emerged as significant subjects of investigation. This guide provides a detailed, objective comparison of their performance against SARS-CoV-2, supported by experimental data, to aid researchers in their ongoing efforts to develop effective COVID-19 treatments.
At a Glance: GC376 vs. Remdesivir
| Feature | GC376 | Remdesivir |
| Drug Class | Protease Inhibitor | Nucleotide Analog (Prodrug) |
| Primary Target | Main Protease (Mpro or 3CLpro)[1][2][3] | RNA-dependent RNA polymerase (RdRp)[4][5][6] |
| Mechanism of Action | Covalently binds to the catalytic cysteine (Cys145) in the Mpro active site, inhibiting the processing of viral polyproteins essential for replication.[1] | The active triphosphate form (RDV-TP) is incorporated into the nascent viral RNA chain, causing delayed chain termination and inhibiting viral replication.[4][5] |
| Administration | Investigational | Intravenous |
| Development Status | Pre-clinical for COVID-19; investigated for feline infectious peritonitis.[7] | Approved for emergency use/treatment of COVID-19 in several countries.[8][9] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between GC376 and remdesivir lies in their viral targets. GC376 is a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By binding to the active site of Mpro, GC376 effectively halts this process.
Remdesivir, on the other hand, targets the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the virus's RNA genome.[4][5] As a prodrug, remdesivir is metabolized into its active triphosphate form, which is then incorporated into the growing RNA chain by RdRp. This incorporation leads to delayed chain termination, thereby preventing the synthesis of new viral RNA.[4]
References
- 1. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GC376 and Nirmatrelvir for the Inhibition of SARS-CoV-2
An objective guide for researchers and drug development professionals on the efficacy of two prominent 3C-like protease inhibitors.
This guide provides a detailed comparison of the efficacy of GC376 and nirmatrelvir, the active component of Paxlovid, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Both compounds are potent inhibitors of the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This document summarizes key experimental data, outlines the methodologies of pivotal assays, and visualizes the mechanisms and workflows to aid in research and development decisions.
Mechanism of Action
Both GC376 and nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1][2] By binding to this site, they block the protease's ability to cleave the viral polyproteins into functional non-structural proteins, thereby halting viral replication.[3][4] GC376 is a prodrug that converts to its active aldehyde form, GC373, which then forms a covalent bond with the catalytic cysteine.[5] Nirmatrelvir also acts as a covalent inhibitor.[2] In its therapeutic formulation as Paxlovid, nirmatrelvir is co-administered with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor. Ritonavir does not have activity against SARS-CoV-2 Mpro but serves to increase the plasma concentration of nirmatrelvir by inhibiting its metabolism.[4][6]
In Vitro Efficacy
The in vitro potency of GC376 and nirmatrelvir has been evaluated in various assays, including enzymatic assays (e.g., FRET) and cell-based antiviral assays. These studies have provided key metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
| Compound | Assay Type | Cell Line/System | Target | Value | Reference |
| Nirmatrelvir | Enzymatic Assay | - | Mpro | IC50: 14 nM, 47 nM | [1] |
| Antiviral Assay | HEK293T-hACE2 | SARS-CoV-2 (D614G) | IC50: 33 ± 10 nM | [1] | |
| Antiviral Assay | Vero E6 | SARS-CoV-2 | EC50: 1.28 µM (48h), 1.75 µM (72h) | [3] | |
| GC376 | Enzymatic Assay | - | Mpro | IC50: 0.14 nM, 4.8 nM | [1] |
| Antiviral Assay | Vero E6 | SARS-CoV-2 | EC50: 0.69 µM (48h), 0.81 µM (72h) | [3] | |
| Binding Assay | - | Mpro | Kd: 0.17 ± 0.04 µM | [7] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, viral strains, and assay protocols.
In Vivo Efficacy
The antiviral activity of GC376 and nirmatrelvir has been assessed in various animal models of SARS-CoV-2 infection, providing insights into their potential therapeutic efficacy in a living organism.
| Compound | Animal Model | Virus Strain/Variant | Key Findings | Reference |
| Nirmatrelvir | SCID Mice | SARS-CoV-2 Beta (B.1.351) | Treatment with 300 mg/kg BID for 3 days significantly reduced infectious virus titers in the lungs by 3.9 log10 TCID50/mg of tissue and improved lung pathology. | [4] |
| K18-hACE2 Mice | SARS-CoV-2 | Administration of nirmatrelvir soon after infection was shown to blunt the development of SARS-CoV-2-specific antibody and T cell responses. | [8] | |
| GC376 | K18-hACE2 Mice | SARS-CoV-2 | Treatment with a low virus dose led to milder tissue lesions, reduced viral loads (a 5-log reduction in the brain), and reduced inflammation compared to vehicle-treated controls. | [9][10] |
| K18-hACE2 Mice | SARS-CoV-2 | At a high virus challenge dose, GC376 slightly improved survival from 0% to 20%. | [9] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity. Inhibitors will prevent or reduce this cleavage, resulting in a lower fluorescence signal.[11]
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and DTT at a physiological pH.[11]
-
Enzyme Solution: Recombinant, purified SARS-CoV-2 Mpro is diluted in the assay buffer to a working concentration (e.g., 40 nM).[11]
-
Substrate Solution: A FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS) is dissolved in DMSO and then diluted in the assay buffer.[11]
-
Inhibitor Solutions: Test compounds (GC376, nirmatrelvir) and a positive control are prepared in serial dilutions.
-
-
Assay Procedure:
-
In a microplate, the test compound or control is added to the wells.
-
The Mpro working solution is then added to all wells except for the "no enzyme" control.
-
The reaction is initiated by adding the substrate working solution to all wells.
-
The plate is incubated at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for EDANS).[11]
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.
-
Viral Yield Reduction Assay
This cell-based assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Principle: Host cells are infected with SARS-CoV-2 and simultaneously treated with various concentrations of the antiviral drug. After a period of incubation that allows for viral replication, the amount of new infectious virus particles in the cell culture supernatant is quantified, typically by a plaque assay or TCID50 assay.
Protocol Outline:
-
Cell Plating: Permissive cells (e.g., Vero E6) are seeded in multi-well plates to form a confluent monolayer.[12]
-
Infection and Treatment:
-
The cell monolayer is infected with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Simultaneously, the cells are treated with serial dilutions of the test compound (GC376 or nirmatrelvir).
-
Control wells include virus-only (positive control) and mock-infected (negative control).
-
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours) to allow for viral replication.[3]
-
Harvesting: The cell culture supernatant, containing progeny virions, is collected.
-
Virus Titer Determination (Plaque Assay):
-
Serial dilutions of the harvested supernatant are used to infect fresh monolayers of cells.
-
After a short adsorption period, the inoculum is removed and replaced with an overlay medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells, resulting in localized zones of cell death (plaques).[13]
-
After further incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The plaque counts are used to calculate the viral titer (in plaque-forming units per milliliter, PFU/mL). The EC50 value is determined by plotting the reduction in viral titer against the drug concentration.
In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model
This animal model is used to evaluate the in vivo efficacy of antiviral candidates against SARS-CoV-2.
Principle: K18-hACE2 transgenic mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and the development of COVID-19-like disease, including lung pathology.[10][14]
Protocol Outline:
-
Animal Model: K18-hACE2 transgenic mice are used.
-
Virus Challenge: Mice are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 10^3 or 10^5 TCID50/mouse).[9]
-
Treatment:
-
Monitoring and Endpoints:
-
Mice are monitored daily for clinical signs of disease, such as weight loss and survival.[14]
-
At specific time points post-infection, subsets of mice are euthanized.
-
Tissues (e.g., lungs, brain) are collected to assess viral load (by plaque assay or qRT-PCR) and to perform histopathological analysis to evaluate tissue damage and inflammation.[9][10]
-
-
Data Analysis: The data from the treated group is compared to the vehicle control group to determine the effect of the drug on clinical outcomes, viral replication, and pathology.
Conclusion
Both GC376 and nirmatrelvir demonstrate potent inhibitory activity against the SARS-CoV-2 main protease in vitro. In vivo studies in animal models have shown that both compounds can reduce viral loads and, in some cases, improve clinical outcomes. Nirmatrelvir, as part of the Paxlovid regimen, has the advantage of being orally bioavailable and its efficacy is enhanced by co-administration with ritonavir. GC376 has also shown promise in preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research and development of Mpro inhibitors as a critical component of the therapeutic arsenal against COVID-19 and future coronavirus threats.
References
- 1. embopress.org [embopress.org]
- 2. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
An Objective Comparison of Boceprevir and GC376 as Coronavirus Protease Inhibitors
Introduction
The global health crisis precipitated by SARS-CoV-2 has intensified the search for effective antiviral therapeutics. A primary target for drug development is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibiting Mpro effectively halts this process. This guide provides a detailed comparison of two prominent Mpro inhibitors: Boceprevir, an FDA-approved drug for Hepatitis C, and GC376, an investigational veterinary drug developed for feline infectious peritonitis (FIP), another coronavirus-induced disease.[2][3][4]
Mechanism of Action
Both Boceprevir and GC376 function by targeting the catalytically active site of the coronavirus Mpro, though their origins and specific chemical structures differ.
Boceprevir: Boceprevir is an α-ketoamide that was originally developed as a serine protease inhibitor for the Hepatitis C virus (HCV).[4][5] It has been repurposed to target the cysteine protease of coronaviruses. Structural analyses reveal that Boceprevir forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This interaction mimics the natural substrate of the protease, thereby blocking its enzymatic activity and preventing the cleavage of the viral polyprotein.[1][5]
GC376: GC376 is a dipeptide-based prodrug of GC373 and was specifically designed as a broad-spectrum inhibitor for coronaviruses.[3][6] It acts as a direct-acting antiviral by covalently binding to the Mpro's catalytic cysteine.[6][7] The structure of GC376 allows it to fit snugly into the substrate-binding pockets of the protease, leading to potent inhibition.[7] Some studies also suggest a dual mechanism for GC376, where it may also inhibit host cell proteases like cathepsin L, which is involved in viral entry into the cell.[8][9]
Quantitative Data Comparison: In Vitro Efficacy
The following table summarizes the experimental data on the efficacy of Boceprevir and GC376 against SARS-CoV-2 and other coronaviruses. The data is derived from enzymatic assays (IC50) and cell-based antiviral assays (EC50).
| Parameter | Inhibitor | SARS-CoV-2 | SARS-CoV | MERS-CoV | Seasonal CoVs (OC43, 229E, NL63) | Cell Line(s) | Reference(s) |
| IC50 (Enzymatic Assay) | Boceprevir | 1.59 - 8.0 µM | - | - | - | - | [2][4][10][11] |
| GC376 | 0.03 - 0.62 µM | - | - | - | - | [2][11][12] | |
| EC50 (Antiviral Assay) | Boceprevir | 1.31 - 15.57 µM | >10 µM | >10 µM | >10 µM (Often >20 µM) | Caco-2, Vero | [2][10][13][14] |
| GC376 | 0.49 - 3.37 µM | Potent | Potent | 0.70 - <3 µM | Caco-2, Vero, Calu3 | [2][10][13][14] | |
| CC50 (Cytotoxicity) | Boceprevir | >100 µM | - | - | - | Caco-2 | [13] |
| GC376 | >100 µM | - | - | - | Caco-2, Vero | [8][13] |
-
IC50 (50% inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the Mpro enzyme by 50%. Lower values indicate higher potency.
-
EC50 (50% effective concentration): The concentration of the inhibitor required to reduce viral replication in cell culture by 50%. Lower values indicate higher efficacy.
-
CC50 (50% cytotoxic concentration): The concentration of the compound that causes the death of 50% of host cells. Higher values are desirable, indicating lower toxicity to host cells.
Based on the available data, GC376 consistently demonstrates more potent enzymatic inhibition (lower IC50) and more effective antiviral activity (lower EC50) against a broader range of coronaviruses compared to Boceprevir.[13][14]
Experimental Protocols
The quantitative data presented above were generated using standardized in vitro assays.
FRET-Based Enzymatic Assay (for IC50 Determination)
This assay directly measures the inhibitory effect of the compounds on the purified Mpro enzyme.
-
Principle: The assay utilizes a synthetic peptide substrate that mimics the Mpro cleavage site, tagged with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal (Fluorescence Resonance Energy Transfer - FRET). When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[2][15]
-
Methodology:
-
Purified recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of the inhibitor (Boceprevir or GC376) in a 384-well plate.[15]
-
The FRET peptide substrate is added to the mixture to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear increase in fluorescence.
-
The IC50 value is determined by plotting the enzyme inhibition percentage against the inhibitor concentration and fitting the data to a dose-response curve.[16]
-
Cell-Based Antiviral Assays (for EC50 Determination)
These assays measure the ability of the inhibitors to block viral replication in host cells.
-
A. Viral Yield Reduction Assay:
-
Principle: This assay quantifies the amount of infectious virus produced by infected cells after treatment with an inhibitor.
-
Methodology:
-
Confluent monolayers of susceptible cells (e.g., Caco-2, Calu-3) are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).[13]
-
Immediately after infection, the cells are treated with serial dilutions of Boceprevir or GC376.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant, containing newly produced virions, is harvested.
-
The viral titer in the supernatant is quantified using a plaque assay or by measuring viral RNA levels via RT-qPCR.[4]
-
The EC50 is calculated as the drug concentration that reduces the viral yield by 50% compared to an untreated control.
-
-
-
B. Cytopathic Effect (CPE) Reduction Assay:
-
Principle: Many viruses, including SARS-CoV-2, cause visible damage and death to host cells, a phenomenon known as the cytopathic effect (CPE). This assay measures the ability of a compound to protect cells from CPE.[17]
-
Methodology:
-
Host cells (e.g., Vero E6) are seeded in 96-well plates and infected with SARS-CoV-2.
-
The infected cells are then treated with a range of concentrations of the test compound.
-
After several days of incubation, the plates are examined for CPE.
-
Cell viability is quantified using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
The EC50 is the concentration of the compound that provides 50% protection against virus-induced CPE.[10]
-
-
Thermal Shift Binding Assay (TSA)
This biophysical assay is used to confirm direct physical interaction between the inhibitor and the Mpro protein.
-
Principle: The binding of a ligand (inhibitor) to a protein generally increases the protein's thermal stability. TSA measures the change in the melting temperature (Tm) of the protein.[13]
-
Methodology:
-
The purified Mpro protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
The inhibitor (Boceprevir or GC376) is added to the mixture.
-
The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds (melts), it exposes its hydrophobic core, causing the dye to bind and fluoresce.
-
The Tm is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm (a "thermal shift") in the presence of the inhibitor confirms direct binding and stabilization.[7][10]
-
Coronavirus Protease Inhibition Pathway
The following diagram illustrates the critical role of the main protease (Mpro) in the coronavirus replication cycle and the mechanism by which Boceprevir and GC376 inhibit this process.
Caption: Inhibition of Coronavirus Replication by Mpro Protease Inhibitors.
Conclusion
Both Boceprevir and GC376 are capable of inhibiting the SARS-CoV-2 main protease, a critical enzyme for viral replication. However, a comprehensive review of the experimental data indicates that GC376 is a significantly more potent and broad-spectrum inhibitor of coronaviruses than Boceprevir.[13][14] GC376 consistently shows lower IC50 and EC50 values, suggesting superior enzymatic inhibition and cellular antiviral activity.[2][10][13] While Boceprevir's status as an FDA-approved drug for another indication provides valuable safety and pharmacokinetic data, its moderate potency against SARS-CoV-2 may limit its clinical utility.[16] Conversely, the high potency and broad-spectrum nature of GC376 make it a more promising candidate for further development as a pan-coronavirus therapeutic agent.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Scientists identified GC376 and Boceprevir can inhibit SARS-CoV-2----INSTITUTE OF MICROBIOLOGY CHINESE ACADEMY OF SCIENCES [english.im.cas.cn]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the HCV NS3–4A protease drug boceprevir as COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
GC376: A Comparative Analysis of its Efficacy Against SARS-CoV-2 Variants
For Immediate Release
This guide provides a comprehensive comparison of the in-vitro efficacy of GC376, a potent 3C-like protease (Mpro) inhibitor, against various SARS-CoV-2 variants. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of effective COVID-19 therapeutics.
GC376, a prodrug of the active aldehyde GC373, has demonstrated significant promise as a broad-spectrum antiviral agent. Its mechanism of action involves the inhibition of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. This guide synthesizes available experimental data to offer a clear comparison of its performance against the original SARS-CoV-2 strain and its evolving variants.
Quantitative Efficacy of GC376 Against SARS-CoV-2 and Mpro Mutants
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of GC376 against wild-type SARS-CoV-2 and specific Mpro mutants associated with certain variants.
| Virus/Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| SARS-CoV-2 (Wild-Type) | Enzymatic (Mpro) | - | 0.15 - 1.5 | - | [1][2] |
| SARS-CoV-2 (Wild-Type) | Cell-based | Vero E6 | - | 0.18 - 3.37 | [1][3][4] |
| Mpro Mutant (P132H)¹ | Enzymatic (Mpro) | - | 20 | - | [1] |
¹The P132H mutation in Mpro is highly prevalent in Omicron sub-variants BA.1 and BA.2[1].
While specific IC50 or EC50 values for GC376 against the Delta and Omicron variants in cell-based assays were not available in the reviewed literature, studies have demonstrated its efficacy. GC376 showed potent antiviral activity against the Delta (B.1.617.2) variant in Calu-3 cells[5]. Furthermore, it has been reported to be equally effective against the Omicron (B.1.1.529) variant [6]. Quantitative efficacy data for the Alpha, Beta, and Gamma variants were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of GC376's efficacy.
FRET-Based Enzymatic Assay for Mpro Inhibition
This assay quantifies the ability of an inhibitor to block the enzymatic activity of SARS-CoV-2 Mpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
Fluorescence Resonance Energy Transfer (FRET) substrate with a cleavage site for Mpro
-
Assay Buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
-
GC376 (or other test compounds) serially diluted in DMSO
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense test compounds at various concentrations into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add a solution of recombinant Mpro to each well, except the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
The rate of substrate cleavage is determined by the increase in fluorescence. The IC50 value is calculated by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration.
-
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay measures the ability of a compound to protect cells from virus-induced death.
-
Reagents and Materials:
-
Susceptible cell line (e.g., Vero E6)
-
SARS-CoV-2 virus stock of a specific variant
-
Cell culture medium
-
GC376 (or other test compounds) serially diluted
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
-
-
Procedure:
-
Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and add the diluted compound.
-
Infect the cells with the SARS-CoV-2 variant at a specific multiplicity of infection (MOI). Include uninfected and untreated infected controls.
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).
-
Assess cell viability by adding a cell viability reagent and measuring the resulting signal (e.g., luminescence).
-
The EC50 value is determined by plotting the percentage of cell protection against the logarithm of the compound concentration.
-
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition by GC376.
References
- 1. Structure basis for inhibition of SARS-CoV-2 by the feline drug GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differing pan-coronavirus antiviral potency of boceprevir and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GC376: In Vitro Potency vs. In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of GC376, a potent broad-spectrum inhibitor of coronavirus 3C-like (3CL) protease. Developed initially for the treatment of Feline Infectious Peritonitis (FIP), GC376 has garnered significant attention for its potential therapeutic applications against other coronaviruses, including SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to inform future research and development efforts.
Executive Summary
GC376 demonstrates high potency in in vitro assays against a range of coronaviruses, effectively inhibiting viral replication at low micromolar to nanomolar concentrations. However, its translation to in vivo models, while showing promise in reducing viral loads and mitigating disease severity, presents a more modest efficacy profile. This guide will delve into the quantitative data from various studies, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.
In Vitro Efficacy of GC376
GC376 is a prodrug that converts to its active aldehyde form, GC373, which covalently binds to the active site of the viral 3CL protease (also known as the main protease, Mpro), an enzyme crucial for viral replication.[1] Its in vitro efficacy has been evaluated against several coronaviruses in different cell lines.
Quantitative In Vitro Data
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of GC376 against various coronaviruses from published studies.
| Virus | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| SARS-CoV-2 | Cytopathic Effect | Vero E6 | 0.70 | - | [2] |
| SARS-CoV-2 | Cytopathic Effect | Vero | 3.37 | - | [3] |
| SARS-CoV-2 | Plaque Reduction | Vero E6 | 9.54 ± 2.03 | - | [4] |
| SARS-CoV | - | - | - | 0.02 (Ki) | [1] |
| FIPV | - | - | - | 0.0021 (Ki) | [1] |
| NL63 | - | - | 0.7013 | - | [3] |
Note: EC50 values represent the concentration of a drug that gives half-maximal response. IC50 values represent the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant.
In Vivo Efficacy of GC376
The in vivo efficacy of GC376 has been predominantly studied in mouse models of SARS-CoV-2 infection and in cats with naturally occurring FIP.
Quantitative In Vivo Data: SARS-CoV-2 Mouse Models
| Animal Model | Virus Challenge Dose | Treatment Regimen | Key Outcomes | Reference |
| K18-hACE2 mice | 1 x 10⁵ TCID50/mouse | 40 mg/kg/day, intraperitoneally for 7 days | Slight improvement in survival (0% to 20%) | [2][5] |
| K18-hACE2 mice | 1 x 10³ TCID50/mouse | 40 mg/kg/day, intraperitoneally for 7 days | Milder tissue lesions, reduced viral loads (5-log reduction in brain), reduced inflammation | [2][5] |
In Vivo Efficacy: Feline Infectious Peritonitis (FIP)
Studies in cats with FIP have shown that GC376 can lead to a reversal of clinical symptoms.[6] Combination therapy of GC376 with GS-441524 has demonstrated a higher remission rate (93.5%) in a shorter treatment period compared to either drug alone.[7]
Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
A common method to determine the in vitro antiviral efficacy of a compound is the cytopathic effect (CPE) reduction assay.[8]
-
Cell Preparation: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: GC376 is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI). After a short incubation period to allow for viral entry, the virus-containing medium is removed and replaced with fresh medium containing the different concentrations of GC376.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) until significant CPE is observed in the untreated, virus-infected control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Evaluation: K18-hACE2 Mouse Model of SARS-CoV-2 Infection
The K18-hACE2 transgenic mouse model is widely used to study SARS-CoV-2 in vivo.[5][9][10]
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.
-
Virus Challenge: Mice are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1 x 10³ or 1 x 10⁵ TCID50/mouse).
-
Treatment: Treatment with GC376 (e.g., 20 mg/kg or 40 mg/kg split into two daily doses) or a vehicle control is initiated, typically via intraperitoneal injection, starting shortly after the viral challenge and continuing for a defined period (e.g., 7 days).
-
Monitoring: Mice are monitored daily for clinical signs of disease, including weight loss, changes in activity, and physical appearance. Survival is also recorded.
-
Viral Load and Pathology: At specific time points post-infection, subsets of mice are euthanized. Tissues (e.g., lungs, brain) are collected to quantify viral loads using RT-qPCR or plaque assays and to assess tissue pathology through histopathological examination.
Visualizations
Coronavirus Replication Pathway
Caption: Coronavirus replication cycle within a host cell.
Mechanism of Action of GC376
Caption: GC376 inhibits viral replication by blocking 3CL protease.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of GC376 efficacy.
References
- 1. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 7. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 9. Efficacy of GC-376 against SARS-CoV-2 virus infection in the K18 hACE2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
GC376: A Broad-Spectrum Inhibitor Targeting Viral Proteases and Host Factors
A Comparative Guide for Researchers and Drug Development Professionals
GC376, a bisulfite prodrug of the aldehyde inhibitor GC373, has emerged as a potent broad-spectrum antiviral agent. Initially developed for feline infectious peritonitis (FIP), its efficacy extends to a range of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. This guide provides a comprehensive comparison of GC376's cross-reactivity with various viral and host proteases, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Inhibitory Activity of GC376
GC376 demonstrates potent inhibitory activity against the main proteases (Mpro or 3CLpro) of numerous coronaviruses. Its efficacy, however, is not limited to this family of viruses. Studies have revealed its ability to inhibit proteases from other viral families, such as Caliciviridae (noroviruses) and Picornaviridae (picornaviruses), albeit with varying potencies. Furthermore, recent evidence highlights a dual mechanism of action, with GC376 also targeting the host cysteine protease, Cathepsin L, which is involved in the cellular entry of some viruses.[1][2][3] In contrast, GC376 has been shown to be ineffective against the influenza H1N1 virus, indicating a degree of specificity in its antiviral activity.[3]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GC376 against a panel of viral and host proteases, providing a quantitative comparison of its cross-reactivity.
| Protease Target | Virus Family | Virus/Organism | IC50 (µM) | Reference |
| Main Protease (Mpro/3CLpro) | Coronaviridae | SARS-CoV-2 | 0.89 | [4] |
| SARS-CoV | 4.35 | [4] | ||
| MERS-CoV | 1.56 | [4] | ||
| Feline Infectious Peritonitis Virus (FIPV) | 0.72 | [4] | ||
| Porcine Epidemic Diarrhea Virus (PEDV) | 1.11 | [4] | ||
| Transmissible Gastroenteritis Virus (TGEV) | 0.82 | [4] | ||
| Human Coronavirus 229E (HCoV-229E) | - | [5] | ||
| Murine Hepatitis Virus (MHV) | - | [5] | ||
| 3C-like Protease (3CLpro) | Caliciviridae | Norwalk Virus (NV) | - | [5][6] |
| Murine Norovirus (MNV) | - | [5][6] | ||
| 3C Protease (3Cpro) | Picornaviridae | Poliovirus (PV) | - | [5] |
| Human Rhinovirus (HRV) | - | [5] | ||
| Enterovirus 71 (EV71) | - | [5] | ||
| Cathepsin L | Host Protease | Human | - | [1][2] |
| Neuraminidase | Orthomyxoviridae | Influenza H1N1 | No Inhibition | [3] |
Note: Some IC50 values were not explicitly found in the provided search results and are indicated with a "-". The references indicate that GC376 is effective against these proteases, but a specific IC50 value was not cited in the snippets.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are protocols for the key assays used to determine the inhibitory activity of GC376.
Viral Protease (Mpro/3CLpro) Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay measures the cleavage of a fluorogenic peptide substrate by the viral protease. The inhibition of this cleavage by GC376 is quantified by a reduction in the fluorescent signal.
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro)
-
FRET-based peptide substrate specific for the protease
-
GC376 (or other test inhibitors)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.8, 20 mM NaCl)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the viral protease (e.g., 0.5 µM SARS-CoV-2 Mpro) to each well.
-
Add the diluted GC376 solutions to the wells containing the protease. Include a control with no inhibitor.
-
Pre-incubate the protease and inhibitor mixture at room temperature for 30 minutes.[4]
-
Initiate the reaction by adding the FRET substrate to each well (e.g., final concentration of 40 µM).
-
Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction velocity (V0) from the linear phase of the fluorescence signal increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cathepsin L Inhibition Assay
This assay is similar to the viral protease assay but uses recombinant human Cathepsin L and a specific substrate.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate
-
GC376 (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM ammonium acetate, pH 5.5, containing 0.1 mg/mL BSA, 4 mM EDTA, and 2.5 mM TCEP)[2]
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of GC376 in the assay buffer.
-
In a 384-well plate, add a fixed concentration of human Cathepsin L to each well.
-
Add the diluted GC376 solutions to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for 10 minutes.[2]
-
Initiate the reaction by adding the Cathepsin L substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 value as described for the viral protease assay.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of GC376 against a target protease using a FRET-based assay.
Caption: Workflow for determining the IC50 of GC376 against a target protease.
Mechanism of Action and Signaling Pathway
GC376 is a prodrug that is converted to the active aldehyde form, GC373, within the cell. GC373 acts as a competitive, reversible covalent inhibitor. The aldehyde warhead of GC373 forms a covalent bond with the catalytic cysteine residue in the active site of 3C or 3C-like proteases, thereby blocking their enzymatic activity. This inhibition prevents the proteolytic processing of viral polyproteins, which is an essential step for the replication of many viruses.
The dual inhibition of both the viral main protease and the host's Cathepsin L suggests a two-pronged attack on viral infection. By inhibiting the viral protease, GC376 directly halts viral replication. Simultaneously, by inhibiting Cathepsin L, it can block the entry of certain viruses into the host cell.
Caption: Dual inhibitory mechanism of GC376 on viral replication and entry.
References
- 1. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Inhibitor Studies of Norovirus 3C-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GC376 and Other Mpro Inhibitors for SARS-CoV-2
A detailed guide for researchers and drug development professionals on the structural and functional comparison of key viral protease inhibitors.
The main protease (Mpro), a crucial enzyme in the life cycle of SARS-CoV-2, has been a primary target for the development of antiviral therapeutics. This guide provides a comprehensive structural and functional comparison of GC376, a broad-spectrum coronavirus inhibitor, with other notable Mpro inhibitors including nirmatrelvir, ensitrelvir, boceprevir, and telaprevir. This objective analysis is supported by experimental data to aid researchers in their ongoing efforts to combat COVID-19.
Structural and Functional Overview
GC376 is a dipeptide-based prodrug that acts as a covalent inhibitor of Mpro.[1][2][3] Under physiological conditions, its bisulfite adduct, GC376, converts to the active aldehyde form, GC373, which forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][4] This covalent modification effectively blocks the enzyme's ability to process viral polyproteins, thereby inhibiting viral replication.[4][5] Structural studies have revealed that GC376 fits well into the substrate-binding pocket of Mpro, stabilized by numerous hydrophilic and hydrophobic interactions.[4]
In comparison, other Mpro inhibitors exhibit different binding mechanisms. Nirmatrelvir (the active component of Paxlovid) is a reversible, covalent inhibitor that also targets the catalytic Cys145.[6][7] Ensitrelvir, on the other hand, is a non-covalent, non-peptidic inhibitor that binds to the substrate-binding pocket, specifically interacting with the S1, S2, and S1' subsites.[8][9] Boceprevir and telaprevir, originally developed as Hepatitis C virus (HCV) NS3/4A protease inhibitors, have been repurposed and studied for their activity against SARS-CoV-2 Mpro.[10] Boceprevir, an α-ketoamide, forms a covalent bond with Cys145.[11][12]
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, which measure the concentration of the inhibitor required to reduce enzyme activity by half and the binding affinity of the inhibitor to the enzyme, respectively.
| Inhibitor | Target | IC50 (µM) | Ki (nM) | Notes |
| GC376 | SARS-CoV-2 Mpro | 0.89[4] | 20 (SARS-CoV), 40 (SARS-CoV-2)[13] | Broad-spectrum activity against various coronaviruses.[4] |
| FIPV Mpro | - | 2.1[13] | Demonstrates higher affinity for feline infectious peritonitis virus Mpro.[13] | |
| Nirmatrelvir | SARS-CoV-2 Mpro | 0.022[14] | 0.933 (Wildtype), 0.635 (Omicron P132H)[6] | Active component of the oral antiviral Paxlovid.[6] |
| Ensitrelvir | SARS-CoV-2 Mpro | 0.013[14] | 9[14] | Non-covalent inhibitor.[8] |
| Boceprevir | SARS-CoV-2 Mpro | 4.1[10] | - | Repurposed HCV protease inhibitor.[10] |
| Telaprevir | SARS-CoV-2 Mpro | 19[10] | - | Repurposed HCV protease inhibitor with weaker activity against Mpro.[10] |
Experimental Protocols
The determination of IC50 and Ki values for Mpro inhibitors is commonly performed using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Mpro Enzymatic Activity Assay (FRET-based)
Principle: This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. Inhibitors will decrease the rate of substrate cleavage.[15]
Materials:
-
Recombinant Mpro enzyme
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
Inhibitor compounds
-
DMSO (for dissolving compounds)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add a solution of Mpro in assay buffer to each well (except for no-enzyme controls).
-
Pre-incubation: Mix the plate gently and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add the Mpro FRET substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well by plotting fluorescence intensity against time.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the Mpro inhibition pathway, the experimental workflow for inhibitor screening, and the logical relationship of Mpro inhibition in preventing viral replication.
Caption: Mechanism of Mpro inhibition in the viral replication cycle.
Caption: Experimental workflow for Mpro inhibitor screening using a FRET-based assay.
Caption: Logical flow of Mpro inhibition in preventing viral replication.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 4. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of GC376 and GS-441524 for the Treatment of Feline Infectious Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Feline Infectious Peritonitis (FIP) is a devastating and often fatal viral disease in cats, caused by a mutated form of feline coronavirus (FCoV). The development of effective antiviral therapies has been a critical focus of veterinary research. This guide provides a head-to-head comparison of two leading investigational antiviral compounds, GC376 and GS-441524, which have shown significant promise in treating FIP.
At a Glance: Key Differences
| Feature | GC376 | GS-441524 |
| Mechanism of Action | 3C-like Protease (3CLpro) Inhibitor | Nucleoside Analog (RNA-dependent RNA polymerase inhibitor) |
| Primary Target | Viral polyprotein processing | Viral RNA synthesis |
| Administration Route | Subcutaneous injection | Subcutaneous injection, Oral |
| Reported Efficacy (Monotherapy) | Remission in a portion of treated cats (one study reported 7/20 in remission) | High success rates (a systematic review of 11 studies showed an 84.6% success rate) |
| Neurological FIP | Lower efficacy due to poor blood-brain barrier penetration | Effective, often at higher doses |
In Vitro Antiviral Activity
The in vitro efficacy of GC376 and GS-441524 has been evaluated in Crandell Rees Feline Kidney (CRFK) cells infected with FIPV. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key indicators of a drug's potency and safety profile at the cellular level.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| GC376 | CRFK | 0.19[1][2] | >150[1][2] | >789 |
| GS-441524 | CRFK | 1.6 | 260.0 | 162.5 |
Clinical Efficacy in Feline Patients
Clinical studies in cats with naturally occurring FIP have provided valuable data on the real-world efficacy of these compounds.
| Study Parameter | GC376 | GS-441524 | Combination Therapy (GS-441524 + GC376) |
| Reported Success/Remission Rate | 7 out of 20 cats in one field trial were in disease remission at the time of publication.[3] | A systematic review of 11 studies including 650 cats reported an overall success rate of 84.6%.[4] | In two studies with a total of 48 cats, 45 survived, resulting in a 93.8% success rate.[4] |
| Relapse Rate | Relapses were observed in 13 of 19 initially responsive cats in one study.[3][5] | A retrospective study of 307 cats showed a relapse rate of 10.8%.[6] | One study reported no relapses in 45 surviving cats after a 4-week combination treatment.[6][7] |
| Typical Treatment Duration | Minimum of 12 weeks.[5] | Typically 12 weeks (84 days).[5] | A study showed a reduced treatment period of 4 weeks was effective.[6][7] |
Mechanism of Action
GC376 and GS-441524 target different essential stages of the FCoV replication cycle.
GC376: A 3C-like Protease Inhibitor
GC376 is a prodrug that is converted to its active form, GC373, in the body.[4] It functions as a 3C-like protease (3CLpro or Mpro) inhibitor.[8] The 3CLpro is a viral enzyme crucial for cleaving large viral polyproteins into individual functional proteins necessary for viral replication and assembly. By inhibiting this protease, GC376 prevents the formation of a functional replication complex, thereby halting the viral life cycle.[8]
GS-441524: A Nucleoside Analog
GS-441524 is a small molecule nucleoside analog, specifically an adenosine analog.[9] Once inside the host cell, it is phosphorylated into its active triphosphate form.[9][10] This active form mimics a natural nucleoside triphosphate and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[9] The incorporation of GS-441524 leads to premature termination of RNA synthesis, thus inhibiting viral replication.[9][11] There is also a hypothesis that GS-441524 may have a dual function, potentially also acting as a viral macrodomain inhibitor.[11]
Experimental Protocols
In Vitro Antiviral Assay (CRFK Cells)
A common method to assess the in vitro antiviral activity of compounds against FIPV involves a viral plaquing assay or a similar cell-based assay using CRFK cells.
1. Cell Culture and Seeding:
-
Crandell Rees Feline Kidney (CRFK) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS).
-
Cells are maintained at 37°C with 5% CO2.
-
For the assay, CRFK cells are seeded into 96-well plates and grown to approximately 75-85% confluency.[12]
2. Virus Infection and Compound Treatment:
-
The culture medium is replaced with a medium containing a low percentage of FBS.
-
A known titer of FIPV is added to the wells, with uninfected wells serving as a negative control.
-
The test compounds (GC376 or GS-441524) are serially diluted and added to the infected wells.
3. Incubation and Assessment of Cytopathic Effect (CPE):
-
The plates are incubated for a defined period, typically 48 to 72 hours, to allow for viral replication and the development of CPE.
-
The antiviral effect is determined by assessing the inhibition of CPE. This can be done through various methods, such as staining the cells with crystal violet to visualize cell viability or using a cytotoxicity assay like the MTT or CellTox Green assay.[12]
4. Determination of EC50 and CC50:
-
The EC50 (half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral replication. This is determined from the dose-response curve of the antiviral assay.[1]
-
The CC50 (half-maximal cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability in uninfected cells. This is determined using a standard cytotoxicity assay.[1]
In Vivo Efficacy Study (Feline Model)
In vivo studies are typically conducted in cats with naturally occurring or experimentally induced FIP.
1. Subject Enrollment:
-
Cats with a confirmed diagnosis of FIP, based on clinical signs, laboratory tests, and FCoV detection, are enrolled in the study.
2. Drug Administration:
-
GC376: Administered subcutaneously, typically at a dosage of 15-20 mg/kg twice daily (BID).[5]
-
GS-441524: Can be administered subcutaneously or orally. Subcutaneous dosages for non-neurological FIP are typically 6-7.5 mg/kg once daily, while oral dosages are higher.[5] For neurological FIP, higher doses are often required.[5]
3. Monitoring:
-
Cats are monitored closely for changes in clinical signs, body weight, and temperature.
-
Bloodwork (complete blood count and serum chemistry) is performed regularly to assess treatment response and monitor for adverse effects.
-
Viral load in blood and effusions may be quantified using RT-qPCR.
4. Treatment Duration and Outcome Assessment:
-
Treatment is typically continued for a minimum of 12 weeks.[5]
-
The primary outcomes assessed are survival, clinical remission, and relapse after the cessation of treatment.
Visualizing the Mechanisms of Action
The following diagrams illustrate the Feline Coronavirus replication cycle and the points at which GC376 and GS-441524 exert their inhibitory effects.
References
- 1. Investigation of monotherapy and combined anticoronaviral therapies against feline coronavirus serotype II in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 5. fipvetguide.com [fipvetguide.com]
- 6. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]
- 8. GC376 - FIP Warriors CZ/SK ® [fipwarriors.eu]
- 9. GS-441524 Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Elucidating the Antiviral Mechanism of GS-441524 and Developing Novel Therapeutic Targets for Feline Infectious Peritonitis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 12. Feline coronavirus - Wikipedia [en.wikipedia.org]
Synergistic Antiviral Effects of GC376 in Combination Therapies
An Objective Comparison of GC376 with Other Antiviral Agents for Researchers and Drug Development Professionals
The ongoing search for effective antiviral therapies has highlighted the potential of combination treatments to enhance efficacy, reduce toxicity, and minimize the risk of drug resistance. GC376, a potent inhibitor of the 3C-like protease (3CLpro) found in many coronaviruses, has emerged as a promising candidate for such combination strategies. This guide provides a comparative analysis of the synergistic effects observed when GC376 is combined with other antiviral drugs, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual-Pronged Attack on Viral Replication
GC376 is a prodrug that converts to its active aldehyde form, GC373, which covalently binds to the catalytic cysteine residue of the viral 3CLpro (also known as the main protease or Mpro).[1] This enzyme is crucial for cleaving viral polyproteins into functional proteins required for viral replication.[2] By inhibiting 3CLpro, GC376 effectively halts this process.
The synergistic potential of GC376 lies in its combination with antiviral agents that target different stages of the viral life cycle. When paired with drugs like remdesivir or molnupiravir, which inhibit the RNA-dependent RNA polymerase (RdRp), the combination therapy can disrupt both viral protein processing and genomic replication, leading to a more potent antiviral effect than either drug alone.
Comparative Analysis of Synergistic Efficacy
Recent in vitro studies have demonstrated the synergistic or additive effects of GC376 when combined with other antiviral agents against SARS-CoV-2 and other coronaviruses. The following tables summarize the key quantitative data from these studies.
Table 1: Synergistic Effects of GC376 in Combination with Other Antiviral Drugs against SARS-CoV-2
| Drug Combination | Virus Strain(s) | Cell Line | Synergy Model | Synergy Score | Outcome | Reference |
| GC376 + Molnupiravir | 20A.EU, BA.1, BA.2 | Vero E6 | HSA | 19.33 (at 48h) | Synergistic | [3] |
| GC376 + Molnupiravir | 20A.EU, BA.1, BA.2 | Vero E6 | HSA | 8.61 (at 72h) | Additive | [3] |
| GC376 + Remdesivir | Not Specified | Vero | Not Specified | Not Specified | Additive | [4] |
| GC376 + GS-441524 | HRB26, HRB26M | Vero E6 | Not Specified | Not Specified | Synergistic | [5] |
| GC376 + Boceprevir | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| GC376 + Calpain Inhibitors II & XII | Not Specified | Not Specified | Not Specified | Not Specified | Additive | [6] |
| GC376 + Interferon-alpha | Not Specified | Not Specified | Loewe | 15.554 ± 11.84 | Synergistic | [7] |
HSA: Highest Single Agent. A positive score indicates synergy.
Table 2: Individual Drug Efficacy (EC50 Values) against SARS-CoV-2
| Drug | EC50 (µM) | Cell Line | Reference |
| GC376 | 0.70 | Vero | [4] |
| Remdesivir | 0.58 | Vero | [4] |
| Boceprevir | 15.57 | Vero | [4] |
| Molnupiravir | Not Specified | Not Specified | [3] |
| Nirmatrelvir | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Antiviral Synergy Assay
This assay is a standard method to evaluate the interaction between two antimicrobial agents.
1. Cell Preparation:
-
Vero E6 cells are seeded in 96-well plates at a density that allows for confluent growth within 24 hours.
-
Plates are incubated at 37°C in a 5% CO2 environment.
2. Drug Dilution Matrix:
-
A two-dimensional checkerboard dilution matrix is prepared. GC376 is serially diluted along the y-axis of the plate, while the combination drug (e.g., molnupiravir) is serially diluted along the x-axis.
-
This creates a matrix of wells containing various concentration combinations of the two drugs.
3. Viral Infection:
-
Cells are infected with a specific strain of SARS-CoV-2 (e.g., 20A.EU, BA.1, or BA.2) at a predetermined multiplicity of infection (MOI).
4. Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C with 5% CO2 to allow for viral replication and the observation of cytopathic effects (CPE).
5. Viability Assessment (MTT Assay):
-
After incubation, cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
-
The absorbance is read, and the percentage of cell viability is calculated relative to untreated, uninfected control cells.
6. Synergy Analysis:
-
The resulting data is analyzed using a synergy model, such as the Highest Single Agent (HSA) model, implemented in software like Synergy Finder.
-
A synergy score is calculated to quantify the degree of interaction between the two drugs.[3]
Plaque Reduction Assay
This assay confirms the results of the viability-based synergy assays by directly measuring the reduction in infectious virus particles.
1. Sample Collection:
-
Supernatants from selected wells of the checkerboard assay (representing synergistic, additive, and single-drug concentrations) are collected.
2. Serial Dilution and Infection:
-
The collected supernatants are serially diluted.
-
Confluent monolayers of Vero E6 cells in 6-well or 12-well plates are infected with these dilutions.
3. Overlay and Incubation:
-
After an initial incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
4. Plaque Visualization and Counting:
-
The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
The number of plaque-forming units (PFU) per milliliter is calculated to determine the viral titer.
5. Data Analysis:
-
The reduction in viral titer for the combination treatment is compared to that of the single agents to confirm the synergistic or additive effect.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.
Caption: Mechanism of synergistic action of GC376 with RdRp inhibitors.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
Safety Operating Guide
Prudent Disposal Procedures for the Novel Compound DH-376
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a novel or uncharacterized compound such as DH-376, a highly potent dual DAGLα/β inhibitor, a systematic and cautious approach is required in the absence of a specific Safety Data Sheet (SDS). This document outlines the essential procedures for the safe handling and disposal of this compound, drawing upon established best practices for managing unknown or new chemical entities in a research environment.
The primary principle for the disposal of any research chemical is to treat it as hazardous unless confirmed otherwise. This involves adherence to all local, state, and federal regulations and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Given that this compound is a potent biological inhibitor, appropriate personal protective equipment (PPE) should be worn at all times during handling and preparation for disposal. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, the following general protocol for the disposal of an uncharacterized research chemical must be followed:
-
Classification as Hazardous Waste: Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) are often suitable choices.
-
Collect solid waste, such as contaminated gloves, weigh boats, and pipette tips, in a separate, clearly labeled, sealed plastic bag or container.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number, if known: 1848233-57-7.
-
An estimate of the concentration and total quantity of this compound.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible researcher.
-
Any known hazard characteristics (e.g., "Potent Biologically Active Compound").
-
-
Waste Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Utilize secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.
-
Store away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with all available information about this compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
As specific quantitative data for this compound disposal is not available, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting, which should be followed for this compound.
| Parameter | Guideline |
| Maximum Accumulation Time | Refer to your institution's EHS guidelines (often 90 or 180 days). |
| Maximum Volume in Lab | Typically no more than 55 gallons of a single hazardous waste stream. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. |
| pH for Aqueous Waste | If neutralization is permitted by EHS for similar compounds, the target pH is typically between 6 and 8. |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. Therefore, no in-lab treatment of this compound waste should be attempted. The standard and required protocol for disposal is collection and transfer to a licensed hazardous waste disposal facility, which will typically use high-temperature incineration to ensure the complete destruction of the compound.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling DH-376
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Diacylglycerol Lipase Inhibitor DH-376.
This document provides crucial safety and logistical guidance for the handling of this compound, a potent research chemical. Adherence to these procedures is vital for ensuring personnel safety and maintaining the integrity of experimental protocols. As a preferred source for laboratory safety and chemical handling information, this guide aims to build trust by providing value beyond the product itself.
Immediate Safety and Handling Protocols
This compound is a potent, dual inhibitor of diacylglycerol lipase α (DAGLα) and β (DAGLβ) intended for research use only. Due to its specific biological activity, caution must be exercised to prevent accidental exposure. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain a substance-specific SDS from your supplier before handling this compound. The following guidelines are based on general best practices for handling potent, small-molecule inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Preparing Stock Solutions | Disposable gloves (nitrile or neoprene), lab coat, and safety glasses with side shields. If there is a risk of aerosolization, a properly fitted respirator (e.g., N95) and handling within a chemical fume hood or ventilated balance enclosure are required. |
| Cell Culture and In Vitro Assays | Disposable gloves, lab coat, and safety glasses. All manipulations should be performed in a biological safety cabinet (BSC) to maintain sterility and prevent exposure. |
| In Vivo Dosing and Animal Handling | Disposable gloves, solid-front lab coat or disposable gown, and safety glasses. A surgical mask or respirator may be necessary depending on the dosing procedure and potential for aerosol generation. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for the safe and effective use of this compound.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the supplier's instructions for optimal storage temperature, which is often at -20°C for long-term stability. |
| Light and Air Sensitivity | Protect from light and moisture. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous chemical waste. |
| Animal Carcasses and Bedding | Dispose of in accordance with institutional guidelines for hazardous chemical waste from animal studies. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound was not found in the public domain, the following provides a generalized workflow for a key application mentioned in the research literature: in vivo studies in mice.
In Vivo Experimental Workflow for this compound in a Mouse Model
This workflow outlines the key steps for investigating the effects of this compound in a mouse model, such as studying its impact on fasting-induced refeeding.
Caption: In vivo experimental workflow for this compound studies in mice.
Signaling Pathway
This compound functions as a dual inhibitor of the enzymes diacylglycerol lipase α (DAGLα) and β (DAGLβ). These enzymes are responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By inhibiting these enzymes, this compound reduces the levels of 2-AG, thereby modulating endocannabinoid signaling.
Caption: Mechanism of action of this compound as a dual inhibitor of DAGLα and DAGLβ.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
